Suc-GPLGP-AMC
Description
The exact mass of the compound Suc-Gly-Pro-Leu-Gly-Pro-amc is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBOWQMQBFJME-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993520 | |
| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72698-36-3 | |
| Record name | Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Identity of Suc-GPLGP-AMC: A Technical Overview
For researchers and professionals engaged in the fields of biochemistry and drug development, precision in molecular nomenclature is paramount. This guide provides a detailed examination of the chemical identity of the synthetic peptide substrate commonly abbreviated as Suc-GPLGP-AMC.
The full chemical name for this compound is N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amido-4-methylcoumarin . This name delineates the three core components of the molecule:
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N-Succinyl: A succinyl group attached to the N-terminus of the peptide chain.
-
Glycyl-Prolyl-Leucyl-Glycyl-Prolyl: A specific pentapeptide sequence.
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7-amido-4-methylcoumarin: A fluorogenic group attached to the C-terminus of the peptide, often abbreviated as AMC.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C34H44N6O9 | [1] |
| Molecular Weight | 696.75 g/mol | [1] |
| CAS Number | 72698-36-3 | [1] |
Applications in Enzymatic Assays
This compound is primarily utilized as a fluorogenic substrate for the detection and quantification of collagenase-like peptidase activity. The principle of its application lies in the enzymatic cleavage of the amide bond between the C-terminal proline residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits fluorescence, which can be measured to determine enzyme activity.
Experimental Protocol: Fluorometric Assay for Collagenase-Like Peptidase Activity
This section details a generalized methodology for the use of this compound in a continuous fluorometric assay.
Materials:
-
This compound substrate
-
Enzyme sample (e.g., purified collagenase or cell lysate)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm
-
96-well microplate (black, clear bottom recommended for fluorescence)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in assay buffer to the desired final working concentration.
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Reaction Setup: In a 96-well microplate, add the enzyme sample to the assay buffer.
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Initiation of Reaction: To initiate the enzymatic reaction, add the this compound working solution to each well. The final volume should be consistent across all wells.
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Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.
Visualizing the Assay Principle
The following diagram illustrates the fundamental workflow of a fluorometric enzyme assay utilizing this compound.
The logical relationship in the enzymatic cleavage and subsequent fluorescence detection is depicted in the diagram below.
References
Principle of Fluorogenic Peptide Substrates for Collagenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind fluorogenic peptide substrates for collagenase, their design, and their application in robust enzymatic assays. We will delve into the mechanism of action, present key quantitative data for various substrates, and provide detailed experimental protocols for their use.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The foundational principle for the majority of fluorogenic peptide substrates is Fluorescence Resonance Energy Transfer (FRET).[1][2][3] FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (often a quencher).[4]
In the context of a collagenase substrate, a short peptide sequence, specifically recognized and cleaved by collagenase, acts as a linker between a fluorescent donor and a quencher molecule.[4] These are positioned on opposite sides of the cleavage site.[1] When the peptide is intact, the donor and quencher are in close proximity. Upon excitation of the donor fluorophore, the energy is transferred to the quencher instead of being emitted as light, resulting in minimal to no fluorescence.
When collagenase cleaves the peptide bond, the donor and quencher are separated.[1] This separation disrupts the FRET process, leading to a significant increase in the donor's fluorescence emission upon excitation.[1] This increase in fluorescence is directly proportional to the enzymatic activity of the collagenase, allowing for real-time, continuous monitoring of the reaction.[1][2]
The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the quantum yield of the donor.[1]
Design of Fluorogenic Collagenase Substrates
The design of an effective fluorogenic substrate for collagenase involves two key components: the peptide sequence and the FRET pair.
Peptide Sequence: The Key to Specificity
The amino acid sequence of the peptide is the primary determinant of the substrate's specificity for a particular collagenase, which are a class of matrix metalloproteinases (MMPs).[5] These sequences are often derived from the natural cleavage sites of collagen or other extracellular matrix proteins.[5] By modifying the peptide sequence, substrates can be designed to be either broad-spectrum, reacting with a range of MMPs, or highly selective for a specific MMP, such as MMP-1, MMP-8, or MMP-13.[5][6]
FRET Pairs: The Engine of Detection
The selection of the donor-acceptor pair is critical for the sensitivity of the assay. An ideal FRET pair will have a high quantum yield donor, a strong absorbing acceptor, and significant overlap between the donor's emission and the acceptor's absorption spectra.[1] A variety of donor and acceptor moieties have been utilized in the design of fluorogenic MMP substrates.[1]
Commonly used FRET pairs include:
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(7-Methoxycoumarin-4-yl)acetyl (Mca) / N-2,4-dinitrophenyl (Dnp) [5][6]
-
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (Edans) / 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) [1]
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Tryptophan (Trp) / N-2,4-dinitrophenyl (Dnp) [1]
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2-Aminobenzoyl (Abz) / Tyr(NO2) [1]
-
5-Carboxyfluorescein (Fam) / QXL 520 [1]
Quantitative Data of Fluorogenic Collagenase Substrates
The following table summarizes the quantitative data for a selection of commonly used fluorogenic peptide substrates for various collagenases (MMPs). This data is crucial for selecting the appropriate substrate for a specific application and for comparing the efficiency of different enzymes or the potency of inhibitors.
| Substrate Name/Sequence | Target MMP(s) | Donor/Acceptor Pair | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | MMP-3 | Mca/Dnp | ~325 | ~393 | 218,000 | [5] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ (NFF-2) | MMP-3, MMP-2, MMP-9 | Mca/Dnp | ~325 | ~393 | 59,400 (MMP-3), 54,000 (MMP-2), 55,300 (MMP-9) | [5] |
| Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys-(Dnp)-Gly (NFF-1) | MMP-3, MMP-2 | Mca/Dnp | Not Specified | Not Specified | ~11,000 | [5] |
| Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(NMA)-NH₂ | MMP-1, -3, -7, -8, -9, -11, -12, -13, -14, ADAM9 | Dnp/NMA | 360 | 455 | 5 x 10² (MMP-3) | [7] |
| fTHP-3: [Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg]₃ | MMP-1, MMP-2, MMP-13 | Mca/Dnp | Not Specified | Not Specified | 1,300 (MMP-1), 1,100 (MMP-2), 2,300 (MMP-13) | [6] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14), TACE | Mca/Dpa | Not Specified | Not Specified | 0.8 x 10⁶ (TACE) | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for a continuous, fluorometric collagenase activity assay using a FRET-based peptide substrate.
Reagent Preparation
-
Assay Buffer: A common assay buffer is 50 mM Tricine, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl.[9] Another option is 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl and 5 mM CaCl₂.[7]
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of the collagenase (e.g., recombinant human MMP) in a suitable buffer, often the assay buffer, and store at -80°C. Immediately before use, dilute the enzyme to the desired working concentration in cold assay buffer.
-
Inhibitor Solution (Optional): If screening for inhibitors, dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
Assay Procedure
-
Prepare the Reaction Plate: Use a 96-well, black, flat-bottom plate to minimize background fluorescence and light scattering.
-
Add Reagents:
-
To each well, add the assay buffer.
-
Add the desired concentration of the fluorogenic substrate. The final concentration should ideally be below the Km value for accurate determination of initial velocity.
-
If applicable, add the inhibitor at various concentrations. Include a solvent control.
-
-
Initiate the Reaction: Add the diluted collagenase solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Incubate and Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
Data Analysis
-
Plot Fluorescence vs. Time: For each reaction, plot the relative fluorescence units (RFU) against time.
-
Determine the Initial Velocity (V₀): The initial, linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear phase (ΔRFU/Δt).
-
Convert to Molar Concentration: To convert the rate from RFU/min to moles/min, a standard curve of the free fluorophore (the cleaved product) is required.
-
Calculate Enzyme Activity: The collagenase activity can be expressed in various units, such as µmoles of substrate cleaved per minute per mg of enzyme.
-
Inhibitor Analysis (Optional): To determine the potency of an inhibitor (e.g., IC₅₀), plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response model.
Mandatory Visualizations
Mechanism of Action of a Fluorogenic Peptide Substrate
Caption: FRET mechanism of a fluorogenic collagenase substrate.
Experimental Workflow for Collagenase Activity Assay
Caption: Workflow for a fluorogenic collagenase activity assay.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 使用FALGPA(N-(3- [2-呋喃基]丙烯酰基)-Leu-Gly-Pro-Ala)进行的胶原酶酶法检测(EC 3.4.24.3) [sigmaaldrich.com]
The Fluorogenic Substrate Suc-GPLGP-AMC: A Technical Guide for Researchers in Collagenase-like Peptidase Activity
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic substrate N-Succinyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Prolyl-7-Amino-4-Methylcoumarin (Suc-GPLGP-AMC) for researchers, scientists, and drug development professionals. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its use in assessing the activity of collagenase-like peptidases, and explores the signaling pathways of these enzymes.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the enzymatic activity of a class of enzymes known as collagenase-like peptidases. The substrate consists of a peptide sequence (Gly-Pro-Leu-Gly-Pro) that mimics a cleavage site in collagen, linked to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between the proline and the AMC moiety, the free AMC is released, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis of enzyme function.
The primary enzymes known to cleave this substrate include Matrix Metalloproteinases (MMPs), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP). These enzymes play critical roles in extracellular matrix remodeling, tissue repair, and various pathological processes, including inflammation, fibrosis, and cancer progression.
Quantitative Data: A Comparative Overview
While specific kinetic parameters for the cleavage of this compound are not widely published across all potential collagenase-like peptidases, the following table provides a framework for the types of quantitative data that are essential for comparative analysis. Researchers are encouraged to determine these parameters empirically for their specific enzyme and experimental conditions. For context, kinetic data for a similar fluorogenic substrate with MMP-1 is included.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 103 |
| MMP-2 | fTHP-3 | - | - | - |
| MMP-13 | fTHP-3* | - | - | - |
| FAP | This compound | Not Reported | Not Reported | Not Reported |
| PREP | This compound | Not Reported | Not Reported | Not Reported |
*fTHP-3 is a fluorogenic triple-helical peptide substrate with the sequence Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile-Arg. Data from Lauer-Fields et al. (2001)[1].
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in a fluorescence-based enzyme activity assay.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified collagenase-like peptidase (e.g., MMP, FAP, or PREP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5; buffer composition may need optimization depending on the enzyme)
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96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.
-
Standard for fluorescence calibration (e.g., free 7-Amino-4-Methylcoumarin)
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM): Dissolve the required mass of this compound in anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from a 1 mg vial of this compound (MW: 696.75 g/mol ), dissolve the 1 mg in 143.5 µL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer at a concentration suitable for the assay. The final enzyme concentration in the assay will need to be optimized.
-
AMC Standard Stock Solution (e.g., 1 mM): Dissolve free AMC in DMSO to prepare a stock solution for generating a standard curve.
Enzyme Activity Assay Protocol
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations. A typical starting point is to prepare a 2X working solution (e.g., 20 µM for a final concentration of 10 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your experimental conditions.
-
Enzyme Working Solution: Dilute the enzyme stock solution in Assay Buffer to a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Add 50 µL of the 2X enzyme working solution to the wells of a 96-well black microplate.
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of Assay Buffer without the enzyme.
-
Inhibitor Control (optional): 50 µL of the enzyme working solution pre-incubated with a known inhibitor of the target enzyme.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The data should be collected in kinetic mode.
-
Data Analysis
-
Generate a Standard Curve: Prepare a serial dilution of the AMC standard stock solution in Assay Buffer. Measure the fluorescence of each concentration to generate a standard curve of fluorescence units versus AMC concentration (in moles).
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve (fluorescence versus time). The slope of this linear region represents the rate of fluorescence increase per unit of time (RFU/min).
-
Convert to Molar Concentration: Use the standard curve to convert the V0 from RFU/min to moles of AMC released per minute.
-
Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula:
-
Specific Activity (mol/min/mg) = (Rate of AMC production (mol/min)) / (Amount of enzyme in the reaction (mg))
-
-
Determine Kinetic Parameters (Km and Vmax): To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Signaling Pathways and Biological Context
The collagenase-like peptidases that cleave this compound are implicated in a variety of critical signaling pathways that regulate cellular processes and contribute to disease pathogenesis.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix (ECM). Their activity is tightly regulated at the levels of transcription, activation of pro-enzymes, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). MMPs are involved in numerous signaling pathways, including:
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TGF-β Signaling: MMPs can cleave latent TGF-β complexes, releasing the active form of this cytokine, which in turn regulates cell proliferation, differentiation, and ECM synthesis.
-
Growth Factor Signaling: MMPs can process and release growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) from the ECM, thereby modulating angiogenesis and cell growth.
-
Integrin Signaling: The degradation of ECM components by MMPs can alter the engagement of integrins, cell surface receptors that mediate cell-matrix interactions, thereby influencing cell migration, survival, and proliferation.
Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase (collagenase) activity. It is highly expressed on cancer-associated fibroblasts (CAFs) and in tissues undergoing remodeling. FAP is involved in several signaling pathways that promote tumor progression:
-
PI3K/AKT Pathway: FAP expression has been shown to activate the PI3K/AKT signaling cascade, which is a central regulator of cell growth, proliferation, and survival.
-
RAS/ERK Pathway: FAP can also influence the RAS/ERK (MAPK) pathway, another critical signaling route that controls cell proliferation, differentiation, and migration.
-
TGF-β Signaling: Similar to MMPs, FAP can modulate the tumor microenvironment through its influence on TGF-β signaling, contributing to fibrosis and immunosuppression.
Prolyl Endopeptidase (PREP)
PREP, also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues. While its role in extracellular matrix degradation is less direct than MMPs and FAP, it is involved in the processing of bioactive peptides and has been implicated in neurological disorders and inflammation. The signaling pathways involving PREP are complex and are an active area of research.
Conclusion
The fluorogenic substrate this compound is a valuable tool for the investigation of collagenase-like peptidase activity. Its use in a continuous, fluorescence-based assay allows for sensitive and real-time kinetic analysis of enzymes such as MMPs, FAP, and PREP. Understanding the activity of these enzymes and their roles in various signaling pathways is crucial for the development of novel therapeutic strategies for a range of diseases, including cancer, fibrosis, and inflammatory disorders. This technical guide provides a foundational framework for researchers to design and execute robust experiments using this important research tool.
References
An In-depth Technical Guide to Understanding AMC Release from Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 7-amino-4-methylcoumarin (AMC) in fluorogenic enzyme assays. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments involving AMC-releasing substrates, which are pivotal in studying enzymatic activity, particularly in the context of drug discovery and cellular signaling.
Core Principles of AMC-Based Fluorogenic Assays
Fluorogenic assays utilizing AMC are a cornerstone of enzyme kinetics, offering a sensitive and continuous method for measuring enzymatic activity. The fundamental principle lies in the enzymatic cleavage of a substrate that has been chemically linked to AMC.
Initially, the substrate-AMC conjugate is non-fluorescent or weakly fluorescent. Upon enzymatic action, the bond between the substrate and AMC is hydrolyzed, releasing the free AMC molecule. This liberated AMC is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum in the blue region of the spectrum, typically between 440-460 nm.[1][2][3][4] The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.[5]
This method is widely employed for a variety of proteases, including caspases, which are key mediators of apoptosis.[6][7] For instance, the substrate Ac-DEVD-AMC is specifically designed to be cleaved by caspase-3 and caspase-7.[8]
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to AMC-based assays.
Table 1: Spectroscopic Properties of AMC and Common Fluorogenic Substrates
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (ε) |
| Free AMC | ~341-360[1][3] | ~440-460[1][3] | ~0.5 | ~18,000 M⁻¹cm⁻¹ |
| Ac-DEVD-AMC (uncleaved) | ~330[7] | ~390[7] | Low | Not applicable |
| Suc-LLVY-AMC (uncleaved) | Not specified | Not specified | Low | Not applicable |
Table 2: Kinetic Parameters of Various Proteases with AMC-Based Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-AMC | 10 | Not specified | Not specified | [5] |
| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 (low salt) | 0.034 ± 0.002 (low salt) | 3,820 | [9] |
| HDAC8 | Boc-Lys(TFA)-AMC | 31 (high salt) | 0.18 (high salt) | 5,806 | [9] |
| Puromycin-sensitive aminopeptidase | Various aminoacyl-AMC | Varies | Varies | Varies | [10] |
| Thermitase, Subtilisin BPN', Proteinase K | Various peptide-AMC | Varies | Varies | Varies | [11] |
Experimental Protocols
This section provides detailed methodologies for performing AMC-release assays.
Preparation of an AMC Standard Curve
To quantify the amount of AMC released in an enzymatic reaction, it is essential to first generate a standard curve. This curve correlates fluorescence intensity (in Relative Fluorescence Units, RFU) with known concentrations of free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) powder
-
DMSO
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)[3]
-
Black, clear-bottom 96-well microplate[12]
Procedure:
-
Prepare a stock solution of AMC: Dissolve AMC powder in DMSO to a concentration of 10 mM.[3]
-
Prepare a working solution: Dilute the 10 mM AMC stock solution in Assay Buffer to a working concentration of 10 µM.[3]
-
Create serial dilutions: Perform serial dilutions of the 10 µM AMC working solution in Assay Buffer to obtain a range of concentrations (e.g., 0, 100 nM, 200 nM, 500 nM, 1 µM, 2 µM, 5 µM).[3]
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank well containing only Assay Buffer.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3]
-
Plot the data: Subtract the fluorescence of the blank from all measurements. Plot the corrected RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert RFU from the enzyme assay into moles of AMC.[13]
Caspase-3 Activity Assay using Ac-DEVD-AMC
This protocol describes a typical assay for measuring the activity of caspase-3 in a cell lysate.
Materials:
-
Cell lysate containing activated caspase-3
-
Ac-DEVD-AMC fluorogenic substrate (10 mM stock in DMSO)[3]
-
Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
Black, clear-bottom 96-well microplate[12]
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: For each reaction, prepare a master mix containing Assay Buffer and the Ac-DEVD-AMC substrate. The final substrate concentration should be at or above the K_m (typically 10-50 µM).[14]
-
Initiate the reaction: Add the cell lysate to the wells of the microplate. The amount of lysate will depend on the expected enzyme concentration (e.g., 10-50 µg of total protein).[14] Add the reaction mixture to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).[14]
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a period of 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of 430-460 nm.[5][6] This can be done in kinetic mode.
-
Data Analysis:
-
For each time point, subtract the background fluorescence (a control reaction with no enzyme or with an inhibited enzyme).
-
Convert the RFU values to the concentration of AMC released using the standard curve.
-
Plot the concentration of AMC released versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be expressed as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/µg protein).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the caspase activation pathways, which are frequently studied using AMC-based substrates.
Experimental Workflow
The following diagram outlines the general workflow for an AMC-based enzyme assay.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for AMC-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| High Background Fluorescence | Autofluorescence from sample components (e.g., cell media, test compounds). | Use phenol red-free media. Test for compound fluorescence independently. Use black microplates. | [15][16] |
| Contaminated reagents. | Use fresh, high-purity reagents. | [15] | |
| Incorrect filter settings on the plate reader. | Verify excitation and emission wavelengths are appropriate for AMC. | [15] | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Use fresh enzyme preparations. | [15] |
| Incorrect assay buffer pH or composition. | Optimize buffer conditions for the specific enzyme. | [15] | |
| Substrate degradation. | Store substrate protected from light and at the recommended temperature. | ||
| Insufficient incubation time. | Increase incubation time, especially for enzymes with low activity. | [17] | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes. Prepare a master mix to add to all wells. | [15] |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | [17] | |
| Temperature gradients across the plate. | Ensure the plate is uniformly heated during incubation. | ||
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. | [18] | |
| Non-linear Reaction Progress Curves | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. | |
| Product inhibition. | Analyze only the initial, linear phase of the reaction. | ||
| Enzyme instability. | Check the stability of the enzyme under assay conditions. | ||
| Inner filter effect at high substrate/product concentrations. | Dilute samples if necessary. Apply correction factors if the absorbance of the solution is high. |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. biotium.com [biotium.com]
- 8. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. tecan.com [tecan.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), two serine proteases with significant implications in various physiological and pathological processes. It details methodologies for their enzyme activity assays, presents key quantitative data for substrates and inhibitors, and illustrates their associated signaling pathways.
Introduction to FAP and PREP
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors, fibrotic tissues, and wounds.[1] FAP possesses both dipeptidyl peptidase and endopeptidase/gelatinase activity, primarily cleaving peptides after a proline residue.[2] Its role in cancer progression, through extracellular matrix degradation and modulation of the tumor microenvironment, has made it a prominent target for cancer diagnostics and therapeutics.
Prolyl Endopeptidase (PREP) , also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[3] PREP is implicated in the metabolism of neuropeptides and peptide hormones, and its dysregulation has been associated with neurological disorders, although its precise physiological roles are still under investigation.[3][4]
Quantitative Data: Substrates and Inhibitors
The following tables summarize key kinetic parameters for common substrates and inhibitors of FAP and PREP, providing a comparative reference for experimental design.
Table 1: Kinetic Parameters of FAP Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Ala-Pro-AFC | 100 | 2.0 | 1.0 x 10⁴ | [2] |
| DRGETGP | 21 | - | - | [2] |
Table 2: Inhibition Constants of FAP Inhibitors
| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Source |
| Linagliptin | 490 ± 80 | 340 | [5] |
| Anagliptin | 72,700 | - | [5] |
| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | 36 | 9.0 ± 0.9 | [6] |
| FTF-Fluorescein | 0.157 | - | |
| FTF-BODIPY-FL | 2.62 | - | |
| FTF-BODIPY-TMR | 7.84 | - | |
| FTF-Rhodamine6G | 7.60 | - | |
| FTF-TAMRA | 1.07 | - | |
| FTF-AF647 | 1.04 | - |
Table 3: Kinetic Parameters of PREP Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Z-Gly-Pro-AMC | - | - | - | [7][8][9] |
Table 4: Inhibition Constants of PREP Inhibitors
| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Source |
| ARI-3531 (N-(pyridine-3-carbonyl)-Val-boroPro) | 1.3 ± 0.2 | 0.73 ± 0.15 | [6] |
Experimental Protocols
This section provides detailed methodologies for performing fluorogenic enzyme activity assays for FAP and PREP.
General Experimental Workflow for Fluorogenic Enzyme Activity Assays
The following diagram illustrates a generalized workflow for a fluorogenic enzyme activity assay, applicable to both FAP and PREP.
Caption: General workflow for a fluorogenic enzyme activity assay.
Detailed Protocol for FAP Activity Assay using a Fluorogenic Substrate
This protocol is adapted from commercially available kits and literature.[10]
Materials:
-
FAP Assay Buffer: 100 mM Tris-HCl, pH 8.0, 300 mM NaF, 1 mM EDTA, 50 mM salicylic acid.
-
Recombinant Human FAP Enzyme: Store at -80°C.
-
Fluorogenic FAP Substrate: Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) or Z-Gly-Pro-AMC. Prepare a stock solution in DMSO.
-
Test Inhibitors: Dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the FAP Assay Buffer.
-
Dilute the FAP enzyme to the desired concentration (e.g., 25 ng/µl) in FAP Assay Buffer. Keep on ice.
-
Dilute the fluorogenic substrate to the desired final concentration in FAP Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in FAP Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
-
Assay Protocol:
-
To a 96-well black microplate, add the following to each well:
-
Blank: Assay Buffer.
-
Positive Control (No Inhibitor): FAP enzyme and vehicle (e.g., DMSO).
-
Test Wells: FAP enzyme and test inhibitor at various concentrations.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380-400 nm and an emission wavelength of 460-510 nm for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
For substrate kinetics, vary the substrate concentration and plot the initial velocity versus substrate concentration to determine K_m_ and V_max_ using Michaelis-Menten kinetics.
-
Detailed Protocol for PREP Activity Assay using a Fluorogenic Substrate
This protocol is based on established methods for measuring PREP activity.[7][8][9]
Materials:
-
PREP Assay Buffer: 100 mM potassium phosphate, pH 7.7, 1 mM EDTA.
-
Recombinant Human PREP Enzyme: Store at -80°C.
-
Fluorogenic PREP Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Prepare a stock solution in DMSO or methanol.
-
Test Inhibitors: Dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the PREP Assay Buffer.
-
Dilute the PREP enzyme to the desired concentration in PREP Assay Buffer. Keep on ice.
-
Dilute the Z-Gly-Pro-AMC substrate to the desired final concentration (e.g., 266 µM) in pre-heated PREP Assay Buffer.[7][8][9]
-
Prepare serial dilutions of the test inhibitor in PREP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Protocol:
-
To a 96-well black microplate, add the following to each well:
-
Blank: Assay Buffer.
-
Positive Control (No Inhibitor): PREP enzyme and vehicle (e.g., DMSO).
-
Test Wells: PREP enzyme and test inhibitor at various concentrations.
-
-
Initiate the reaction by adding the pre-heated, diluted Z-Gly-Pro-AMC substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 465 nm for 30 minutes at 37°C.[7][8][9]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine inhibitor IC₅₀ values and substrate kinetic parameters as described for the FAP assay.
-
Signaling Pathways
FAP and PREP are involved in distinct signaling cascades that influence cellular behavior.
FAP Signaling Pathways
FAP is known to influence several key signaling pathways that promote tumor growth, invasion, and immunosuppression.
Caption: FAP-mediated activation of key oncogenic signaling pathways.
PREP Signaling and Interactions
PREP's role in signaling is less defined than FAP's, but it is known to interact with proteins involved in neurodegenerative diseases and may influence metabolic pathways.
Caption: PREP's roles in neuropeptide metabolism and protein interactions.
References
- 1. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl Endopeptidase Gene Disruption Improves Gut Dysbiosis and Non-alcoholic Fatty Liver Disease in Mice Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Role of Suc-GPLGP-AMC in the Characterization of Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-GPLGP-AMC), and its critical role in the study of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Understanding their enzymatic activity is paramount for developing therapeutic inhibitors. This compound serves as a valuable tool for the sensitive and continuous assay of MMP activity. This document details the substrate's mechanism of action, provides a comprehensive experimental protocol for its use, and summarizes available data on its interaction with specific MMPs. Furthermore, it visualizes key experimental workflows and conceptual relationships to aid in the practical application of this substrate in research and drug discovery.
Introduction to this compound and Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of over 20 secreted and membrane-bound endopeptidases that play a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Their substrates include collagens, gelatins, fibronectin, and laminin. The dysregulation of MMP activity is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Consequently, the accurate measurement of MMP activity is essential for both basic research and the development of targeted therapies.
This compound is a fluorogenic peptide substrate designed to mimic a cleavage site within collagen, a natural substrate for several MMPs, particularly the collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9). The peptide sequence, Gly-Pro-Leu-Gly-Pro, is recognized and cleaved by these enzymes. The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the succinyl group at the N-terminus.
Mechanism of Action
The utility of this compound as a substrate for MMP activity assays lies in its fluorogenic properties, which are based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the succinyl group at the N-terminus effectively quenches the fluorescence of the C-terminal AMC group. Upon enzymatic cleavage of the peptide bond between the leucine and glycine residues by an active MMP, the succinyl-containing fragment is separated from the AMC-containing fragment. This separation relieves the quenching effect, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.
Quantitative Data
While this compound is widely cited as a substrate for collagenase-like peptidases, specific kinetic parameters for its hydrolysis by individual MMPs are not extensively documented in publicly available literature. The table below is intended to be populated as more specific data from research articles becomes available. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
| Matrix Metalloproteinase (MMP) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 (Interstitial Collagenase) | ND | ND | ND | |
| MMP-2 (Gelatinase A) | ND | ND | ND | |
| MMP-8 (Neutrophil Collagenase) | ND | ND | ND | |
| MMP-9 (Gelatinase B) | ND | ND | ND | |
| MMP-13 (Collagenase 3) | ND | ND | ND | |
| ND: Not Determined from available search results. |
Experimental Protocols
The following section provides a detailed methodology for a standard MMP activity assay using this compound. This protocol can be adapted for various applications, including enzyme kinetics, inhibitor screening, and the analysis of biological samples.
Materials and Reagents
-
This compound Substrate: Lyophilized powder, to be dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5.
-
Recombinant active MMPs: (e.g., MMP-1, MMP-2, MMP-8, MMP-9, MMP-13).
-
MMP Inhibitor (optional, for control): e.g., EDTA, GM6001.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Experimental Workflow
Detailed Assay Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dissolve the lyophilized this compound in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
Reconstitute the recombinant MMPs according to the manufacturer's instructions and prepare working dilutions in Assay Buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
The desired concentration of the active MMP enzyme.
-
For inhibitor studies, add the inhibitor at various concentrations. For control wells, add the vehicle used to dissolve the inhibitor.
-
-
Include appropriate controls:
-
Substrate blank: Assay Buffer and substrate, without enzyme.
-
Enzyme control: Assay Buffer and enzyme, without substrate.
-
Positive control (optional): A known MMP activator.
-
Inhibitor control: Assay Buffer, enzyme, and a known MMP inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the enzymatic reaction, add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Application in Studying MMP-Related Signaling Pathways
While this compound is primarily a tool for measuring enzymatic activity in vitro, the data generated can be used to infer the activity of MMP-dependent signaling pathways in biological samples. For instance, the activity of MMPs in cell culture supernatants or tissue homogenates can be measured to assess the effects of various stimuli (e.g., growth factors, cytokines) on MMP activation. An increase in MMP activity, as measured by the hydrolysis of this compound, can indicate the activation of upstream signaling cascades that regulate MMP expression and activation.
Conclusion
This compound is a valuable and versatile fluorogenic substrate for the continuous and sensitive measurement of collagenase-like peptidase activity, including several key matrix metalloproteinases. Its application in well-defined experimental protocols allows for the robust characterization of enzyme kinetics, the screening of potential inhibitors, and the indirect assessment of MMP-related signaling pathways. While specific kinetic data for its interaction with a broad range of individual MMPs requires further investigation, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this tool in their studies of MMP function and regulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Detection of Prolyl Endopeptidase Activity using Suc-GPLGP-AMC
This guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound) for the sensitive detection of prolyl endopeptidase (PREP) activity. Prolyl endopeptidase (EC 3.4.21.26), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds at the C-terminal side of proline residues.[1] Its involvement in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has made it a key target for therapeutic intervention.[2][3]
Principle of the Assay
The detection of PREP activity using this compound is based on a fluorometric assay. The substrate, this compound, is a non-fluorescent peptide sequence that is specifically recognized and cleaved by PREP. The enzymatic cleavage occurs after the final proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the PREP enzymatic activity and can be monitored over time using a fluorometer.
Figure 1: Enzymatic cleavage of this compound by PREP.
Experimental Protocols
This section details the methodology for measuring PREP activity using this compound. The following protocol is a composite based on established methods for similar fluorogenic PREP substrates.
2.1. Materials and Reagents
-
Enzyme Source: Purified prolyl endopeptidase or biological samples (e.g., cell lysates, tissue homogenates, plasma).
-
Substrate: Suc-Gly-Pro-Leu-Gly-Pro-AMC (MW: 696.75 g/mol ).[4]
-
Assay Buffer: 20 mM Tris/HCl, pH 8.0, containing 0.1 M NaCl and 1 mM EDTA.[5]
-
Inhibitors (optional): Specific PREP inhibitors for control experiments.
-
Instrumentation: Microplate fluorometer capable of excitation at ~360 nm and emission detection at ~460 nm.[5]
-
Microplates: 96-well black, flat-bottom microplates suitable for fluorescence measurements.
2.2. Reagent Preparation
-
Assay Buffer: Prepare a solution of 20 mM Tris/HCl, 0.1 M NaCl, and 1 mM EDTA. Adjust the pH to 8.0 and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Enzyme Solution: Dilute the purified PREP or biological sample in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Solutions (if applicable): Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).
2.3. Assay Procedure
The following workflow outlines the steps for a standard PREP activity assay.
Figure 2: General workflow for a prolyl endopeptidase activity assay.
-
Plate Setup: Add 80 µL of assay buffer to each well of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution or biological sample to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well. A final substrate concentration of 20 µM is a common starting point.[5]
-
Fluorescence Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[5]
2.4. Data Analysis
The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert the relative fluorescence units (RFU) per minute to the concentration of product formed per minute.
Quantitative Data
While extensive kinetic data specifically for this compound is not widely published, data from assays using structurally similar substrates can provide valuable insights for experimental design.
3.1. Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme-substrate interactions. For the related substrate Z-Gly-Pro-AMC, a Km value of 20 µM has been reported for prolyl oligopeptidase.[6] It is important to note that Suc-Gly-Pro-AMC has been observed to exhibit substrate inhibition kinetics with porcine brain homogenates at concentrations ranging from 10-1000 µM.[1] Researchers should empirically determine the optimal substrate concentration for their specific experimental conditions.
3.2. Inhibitor Potency (IC50/Ki)
The potency of PREP inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The tables below summarize inhibition data for various compounds, determined using the fluorogenic substrate Z-Gly-Pro-AMC. These values can serve as a reference for designing inhibitor screening assays.
Table 1: Inhibition of Prolyl Oligopeptidase by Various Compounds [6]
| Compound Functional Group (R) | Ki (nM) |
| H | 11.8 ± 1.5 |
| CHO | 0.14 ± 0.02 |
| CN | 0.22 ± 0.01 |
| COCH₂OH | 0.079 ± 0.010 |
Assays were conducted with Z-Gly-Pro-AMC as the substrate.
Table 2: IC50 Values of BoroPro-based Inhibitors against FAP and PREP [7]
| Compound | IC50 (nM) for FAP | IC50 (nM) for PREP |
| Gly-boroPro | 2.7 ± 0.3 | 2400 ± 100 |
| Ac-Gly-boroPro | 0.59 ± 0.03 | 0.70 ± 0.05 |
| Boc-Gly-boroPro | 0.90 ± 0.07 | 0.90 ± 0.06 |
Assays were conducted using Z-Gly-Pro-AMC for PREP activity.
Prolyl Endopeptidase in Signaling Pathways
PREP is implicated in several signaling pathways, particularly in the context of neurodegenerative diseases. Its ability to modulate protein-protein interactions and influence protein aggregation highlights its significance beyond simple peptide degradation.
4.1. PREP and α-Synuclein Aggregation
In synucleinopathies like Parkinson's disease, the aggregation of α-synuclein is a pathological hallmark. PREP has been shown to directly interact with α-synuclein, enhancing its dimerization and accelerating the formation of aggregates.[8] PREP inhibitors can disrupt this interaction, suggesting a therapeutic avenue.[8]
Figure 3: PREP's role in accelerating α-synuclein aggregation.
4.2. PREP in Alzheimer's Disease Pathogenesis
In Alzheimer's disease (AD), the dysregulation of proteins like amyloid-beta (Aβ) and Tau is central to pathology. Prolyl endopeptidase-like protein (PREPL), which is structurally related to PREP, has been identified as a key regulator of protein trafficking.[9] Downregulation of PREPL is associated with increased Aβ secretion and Tau phosphorylation.[9] Given the structural and functional similarities, PREP may have a comparable role, and its increased activity in the hippocampus of aging brains and certain AD models suggests its involvement in cognitive decline.[2]
Figure 4: Potential role of PREP/PREPL in Alzheimer's Disease.
Conclusion
The fluorogenic substrate this compound provides a sensitive and specific tool for the continuous measurement of prolyl endopeptidase activity. This technical guide outlines the fundamental principles and a detailed protocol for its use in various research and drug discovery applications. The ability to accurately quantify PREP activity is essential for understanding its physiological roles and for the development of novel therapeutics targeting PREP in neurodegenerative and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiomics Analyses Identify Proline Endopeptidase–Like Protein As a Key Regulator of Protein Trafficking, a Pathway Underlying Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Fibroblast Activation Protein (FAP) Activity Using Suc-GPLGP-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and collagenase activity.[1][2] It is minimally expressed in healthy adult tissues but is significantly upregulated in the stroma of epithelial cancers, in fibrotic tissues, and at sites of wound healing.[3][4][5] This restricted expression pattern makes FAP an attractive therapeutic target and biomarker for various pathologies. The fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC) is a specific and sensitive tool for quantifying FAP's enzymatic activity. Cleavage of this substrate by FAP releases the fluorescent AMC group, allowing for a direct measurement of FAP activity.
Principle of the Assay:
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by FAP. FAP recognizes and cleaves the peptide sequence, liberating the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is directly proportional to the FAP activity in the sample. The fluorescence of the liberated AMC can be measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the FAP activity assay using this compound.
Table 1: Reagent and Sample Concentrations
| Component | Stock Concentration | Working Concentration | Notes |
| This compound Substrate | 5 mM in DMSO | 500 µM | Prepare fresh dilutions in assay buffer.[6] |
| AMC Standard | 5 mM in DMSO | 0 - 600 pmol | Used to generate a standard curve for fluorescence quantification.[6] |
| Recombinant Human FAP | Varies (e.g., R&D Systems) | 15 pg (limit of detection) | Used as a positive control and for standard curve generation.[6] |
| Plasma/Serum Sample | Undiluted | 1 µL | Optimal volume may vary between species and individuals; optimization is recommended.[6] |
| Tissue Lysate | Varies (quantified by BCA assay) | 100 µg total protein | For human and baboon tissues. For mouse tissues, 10 µL of lysate can be used.[6] |
Table 2: Assay Conditions and Parameters
| Parameter | Value | Notes |
| Assay Buffer | Phosphate Buffered Saline (PBS) | Other buffers like Tris-HCl can also be used.[7] |
| Final Assay Volume | 100 µL | In a 96-well plate format. |
| Incubation Temperature | 37°C | |
| Incubation Time | 15 - 90 minutes | Kinetic reads are recommended to ensure measurements are within the linear range.[8] |
| Excitation Wavelength | 380 nm | |
| Emission Wavelength | 460 nm |
II. Experimental Protocols
A. Reagent Preparation
-
Assay Buffer (PBS, pH 7.4): Prepare a standard solution of Phosphate Buffered Saline.
-
This compound Substrate (500 µM):
-
Thaw the 5 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to a final working concentration of 500 µM. For example, add 10 µL of 5 mM stock to 90 µL of Assay Buffer. Prepare this solution fresh before each experiment.
-
-
AMC Standard Curve (0 - 600 pmol):
-
Thaw the 5 mM stock solution of AMC in DMSO.
-
Prepare a 20 µM working solution by diluting the stock in Assay Buffer.
-
In a 96-well plate, perform serial dilutions of the 20 µM working solution to create a standard curve ranging from 0 to 600 pmol per well.[6]
-
-
Sample Preparation:
-
Plasma/Serum: Use samples directly or dilute as necessary. An optimal volume of 1 µL has been reported for human, mouse, and baboon plasma.[6]
-
Tissue Lysates: Homogenize tissues in an appropriate lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration using a BCA assay.[6]
-
B. FAP Activity Assay Protocol
-
Prepare the 96-well plate:
-
Prepare the AMC Standard Curve: In separate wells, prepare the serial dilutions of the AMC standard as described above.
-
Initiate the reaction: Add 30 µL of the 500 µM this compound substrate solution to each well (except for the AMC standard curve wells) to bring the final volume to 100 µL.[6]
-
Incubate and measure fluorescence:
C. Data Analysis
-
Blank Correction: Subtract the fluorescence values of the negative control (assay buffer + substrate) from all sample readings.
-
Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against the corresponding amount (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate FAP Activity:
-
Determine the rate of AMC production (fluorescence units per minute) for each sample from the linear portion of the kinetic read.
-
Use the slope of the AMC standard curve to convert the rate of fluorescence increase into the rate of AMC released (pmol/min).
-
Normalize the activity to the volume of the sample (e.g., pmol/min/mL for plasma) or the amount of protein (e.g., pmol/min/mg for tissue lysates).[6]
-
III. Visualizations
FAP Signaling Pathways
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. These include the PI3K/AKT and Sonic Hedgehog (SHH) pathways.[1][4] FAP can also influence the tumor microenvironment by modulating the activity of cytokines like TGF-β.[9]
Caption: FAP-mediated signaling pathways in cancer.
Experimental Workflow
The following diagram outlines the key steps in the FAP activity assay.
Caption: Workflow for FAP activity measurement.
Logical Relationship: Principle of Detection
This diagram illustrates the enzymatic reaction that forms the basis of the assay.
Caption: Principle of fluorogenic FAP activity assay.
References
- 1. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Standard Buffer Composition for Suc-GPLGP-AMC Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC) is a valuable tool for the kinetic analysis of enzymes with collagenase-like or prolyl endopeptidase activity. Cleavage of the peptide backbone between the C-terminal proline and the AMC moiety by these enzymes results in the release of free AMC, which produces a measurable fluorescent signal. This document provides detailed application notes and standardized protocols for the use of this compound in enzymatic assays, with a primary focus on prolyl endopeptidase (PREP), a serine protease implicated in various physiological and pathological processes.
Enzyme and Substrate Overview
This compound serves as a substrate for a class of enzymes that recognize and cleave specific peptide sequences. The primary enzymes of interest for this substrate are:
-
Prolyl Endopeptidase (PREP) (EC 3.4.21.26): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PREP is involved in the maturation and degradation of peptide hormones and neuropeptides.[1][2] Altered PREP activity has been linked to various neurological and psychiatric disorders.[2]
-
Collagenase-like Peptidases: This broader category includes enzymes that can degrade collagen or synthetic peptides mimicking collagen structure. Bacterial collagenases, for instance, are known virulence factors that break down host connective tissue.[3]
Due to the more defined and consistent buffer conditions reported for prolyl endopeptidase assays in the literature, the following protocols are optimized for PREP activity measurement.
Standard Buffer Composition
The selection of an appropriate assay buffer is critical for optimal enzyme activity and reproducible results. Based on a review of established methodologies, several buffer systems are suitable for PREP assays using this compound. The following tables summarize the recommended components and their working concentrations.
Table 1: Recommended Buffer Systems for Prolyl Endopeptidase (PREP) Assays
| Buffer System | Concentration Range | pH Range | Notes |
| Potassium Phosphate | 50 - 100 mM | 7.0 - 7.5 | A commonly used buffer providing good buffering capacity.[1] |
| Tris-HCl | 20 - 100 mM | 7.5 - 8.0 | Another widely used buffer, often in conjunction with NaCl.[2] |
| HEPES | 20 - 100 mM | 7.0 - 7.5 | A zwitterionic buffer often preferred for its stability. |
| Sodium Acetate | 25 - 50 mM | 5.5 - 6.0 | Suitable for enzymes with optimal activity at a lower pH.[4] |
Table 2: Common Buffer Additives
| Additive | Working Concentration | Purpose |
| Sodium Chloride (NaCl) | 50 - 150 mM | To maintain ionic strength.[2] |
| EDTA | 1 - 10 mM | To chelate divalent metal ions that may inhibit PREP or activate interfering metalloproteases.[1] |
| Dithiothreitol (DTT) | 1 - 2 mM | A reducing agent to maintain a reducing environment, which can be beneficial for enzyme stability. |
Signaling Pathway: Prolyl Endopeptidase in Inflammation
Prolyl endopeptidase plays a role in inflammatory processes through the degradation of extracellular matrix (ECM) components and the generation of bioactive peptides. One such pathway involves the breakdown of collagen, leading to the formation of the tripeptide Proline-Glycine-Proline (PGP), a potent neutrophil chemoattractant.
Experimental Protocols
The following protocols provide a starting point for measuring PREP activity using this compound. Optimization may be required depending on the enzyme source and specific experimental conditions.
Experimental Workflow Diagram
Reagent Preparation
-
Assay Buffer (1X Potassium Phosphate Buffer, pH 7.5 with EDTA):
-
Prepare a 1 M stock solution of K₂HPO₄ and a 1 M stock solution of KH₂PO₄.
-
To prepare 100 mL of 100 mM buffer, mix 80.2 mL of 1 M K₂HPO₄ and 19.8 mL of 1 M KH₂PO₄, then add distilled water to a final volume of 1 L. Adjust pH to 7.5.
-
Add EDTA from a 0.5 M stock solution to a final concentration of 1 mM.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution:
-
Prepare a stock solution of purified or recombinant PREP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
On the day of the assay, dilute the enzyme stock to the desired working concentration using the 1X Assay Buffer. Keep the enzyme on ice. The optimal concentration should be determined empirically.
-
Assay Protocol for 96-Well Plate Format
-
Prepare Reaction Wells:
-
Add the following to each well of a black, flat-bottom 96-well plate:
-
Sample Wells: X µL of diluted enzyme solution.
-
Inhibitor Control Wells (optional): X µL of diluted enzyme and Y µL of inhibitor.
-
Blank Wells (No Enzyme Control): X µL of Assay Buffer.
-
-
Add Assay Buffer to each well to bring the total volume to 180 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
-
Initiate Reaction:
-
Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer. A final assay concentration of 10-100 µM is a good starting point.
-
Add 20 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 460 nm
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings from the blank wells (no enzyme) from the readings of the sample and control wells.
-
Determine Reaction Rate: Plot the fluorescence intensity (RFU) against time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Calculate Enzyme Activity: If a standard curve of free AMC is generated, the rate can be converted to pmol of AMC released per minute.
-
Inhibitor Analysis: Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control.
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
Conclusion
This document provides a comprehensive guide to the standard buffer compositions and protocols for assays utilizing the this compound substrate, with a specific focus on prolyl endopeptidase. By following these standardized procedures, researchers can obtain reliable and reproducible data for enzyme characterization, inhibitor screening, and further investigation into the roles of these enzymes in health and disease.
References
Application Notes and Protocols for Suc-GPLGP-AMC Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-GPLGP-AMC), is a valuable tool for the sensitive and continuous measurement of the activity of collagenase-like peptidases. These enzymes, which include several matrix metalloproteinases (MMPs), play a critical role in the turnover and degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis, making them important targets for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound to measure the activity of these enzymes.
Principle of the Assay
The this compound substrate consists of a peptide sequence recognized and cleaved by collagenase-like peptidases, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between Proline and AMC, free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Spectral Properties
The spectral properties of the released 7-amino-4-methylcoumarin (AMC) are crucial for the design of fluorescence-based assays.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~345 - 360 nm |
| Emission Maximum | ~440 - 460 nm |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions. It is recommended to determine the optimal settings for your microplate reader or spectrofluorometer.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for collagenase-like peptidases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific MMPs.
-
Drug Discovery: Characterization of the potency and mechanism of action of novel drug candidates targeting MMPs.
-
Biological Sample Analysis: Measurement of MMP activity in biological samples such as cell lysates, tissue homogenates, and conditioned media.
Experimental Protocols
Protocol 1: General Assay for this compound Cleavage
This protocol provides a general method for measuring the cleavage of this compound by a purified enzyme or in a biological sample.
Materials:
-
This compound substrate
-
Purified active enzyme (e.g., a specific MMP) or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor stock solution (if applicable)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare the Assay Buffer and store at 4°C.
-
Dilute the enzyme or biological sample to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of inhibitor solution (or DMSO as a vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted enzyme or biological sample to each well.
-
Mix gently and incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical starting concentration is 10-50 µM.
-
Initiate the reaction by adding 20 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
If quantifying the amount of cleaved substrate, a standard curve of free AMC should be generated (see Protocol 2).
-
Protocol 2: Preparation of an AMC Standard Curve
To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min), a standard curve of free AMC is required.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Assay Buffer (same as in Protocol 1)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate.
-
Measure the fluorescence intensity of each well using the same excitation and emission wavelengths as in the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope can be used to convert the initial reaction velocities from the enzyme assay into molar concentrations.
Data Presentation
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) |
| Excitation Maximum | 345 - 360 |
| Emission Maximum | 440 - 460 |
Table 2: Example Kinetic Parameters for MMP Cleavage of Fluorogenic Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-1 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 1.5 | 1.3 | 8.7 x 10⁵ |
| MMP-2 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | 9.0 | 0.04 | 4.4 x 10³ |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 5.0 | 0.6 | 1.2 x 10⁵ |
Visualizations
Caption: Experimental workflow for the this compound cleavage assay.
Caption: MMP-mediated cleavage of this compound in the context of ECM degradation.
Application Notes and Protocols for Calculating Enzyme Kinetics with Suc-GPLGP-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-GPLGP-AMC) is a valuable tool for studying the activity of certain proteases. This peptide sequence is recognized and cleaved by enzymes with collagenase-like activity, including the serine protease Prolyl Oligopeptidase (POP). Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters.
These application notes provide a comprehensive guide to utilizing this compound for the characterization of enzyme kinetics, with a particular focus on Prolyl Oligopeptidase. The protocols outlined below detail the necessary steps for performing the assay, constructing a standard curve for product quantification, and analyzing the data to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of the peptide bond between the C-terminal proline and the AMC group of the this compound substrate. In its intact form, the substrate exhibits minimal fluorescence. However, the release of free AMC upon cleavage by a suitable enzyme, such as Prolyl Oligopeptidase, leads to a significant increase in fluorescence. This change in fluorescence can be monitored over time using a fluorescence plate reader, with excitation and emission wavelengths typically around 360-380 nm and 440-460 nm, respectively. The initial rate of the reaction is directly proportional to the enzyme's activity under the given conditions.
Materials and Reagents
-
This compound substrate
-
Purified Prolyl Oligopeptidase (or other suitable enzyme)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl₂)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
-
Multichannel pipette and sterile pipette tips
Experimental Protocols
I. Preparation of Reagents
-
Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare a working solution of the purified enzyme in Assay Buffer.
-
The optimal concentration of the enzyme should be determined empirically to ensure a linear rate of product formation for the duration of the assay. This is typically in the low nanomolar range.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve 7-amino-4-methylcoumarin in anhydrous DMSO to a final concentration of 1 mM.
-
Store this stock solution in small aliquots at -20°C, protected from light.
-
II. AMC Standard Curve Protocol
To convert the measured relative fluorescence units (RFU) into the molar concentration of the product (AMC), a standard curve must be generated.
-
Prepare AMC Dilutions:
-
Perform a serial dilution of the 1 mM AMC Standard Stock Solution in Assay Buffer to create a range of known concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 60, 80, and 100 µM).
-
-
Plate Setup:
-
Add 100 µL of each AMC dilution to triplicate wells of a black 96-well microplate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 µM AMC) from all other measurements.
-
Plot the background-subtracted RFU values against the corresponding AMC concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, and 'm' is the slope. This slope will be used to convert RFU/min to µM/min for the enzyme kinetics assay.
-
III. Enzyme Kinetics Assay Protocol
This protocol is designed for determining the Michaelis-Menten kinetic parameters, Km and Vmax.
-
Prepare Substrate Dilution Series:
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer. The final concentrations in the assay should typically span a range from 0.1 to 10 times the expected Km. A typical range to start with could be 0, 5, 10, 20, 40, 80, 120, 160, and 200 µM.
-
-
Plate Setup:
-
Add 50 µL of each substrate dilution to triplicate wells of a black 96-well microplate.
-
Include control wells containing 50 µL of Assay Buffer without substrate to measure background fluorescence.
-
-
Temperature Equilibration:
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the pre-warmed Enzyme Working Solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-set to the reaction temperature.
-
Measure the increase in fluorescence over time (kinetic mode) at Ex: 360 nm / Em: 460 nm. Record data every minute for 30 to 60 minutes.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables present a hypothetical but realistic dataset for the kinetic analysis of Prolyl Oligopeptidase with the this compound substrate.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation |
| 0 | 52 | 5 |
| 2.5 | 358 | 12 |
| 5 | 715 | 25 |
| 10 | 1420 | 45 |
| 20 | 2850 | 80 |
| 40 | 5680 | 150 |
| 60 | 8510 | 210 |
| 80 | 11350 | 280 |
| 100 | 14200 | 350 |
Table 2: Initial Velocity Data for Prolyl Oligopeptidase
| Substrate Concentration (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 0 | 2 | 0.014 |
| 5 | 150 | 1.056 |
| 10 | 280 | 1.972 |
| 20 | 490 | 3.451 |
| 40 | 780 | 5.493 |
| 80 | 1100 | 7.746 |
| 120 | 1250 | 8.803 |
| 160 | 1350 | 9.507 |
| 200 | 1400 | 9.859 |
Calculation of Kinetic Parameters
-
Determine Initial Velocities (V₀):
-
For each substrate concentration, plot the fluorescence (RFU) against time (minutes).
-
The initial velocity (V₀) is the slope of the linear portion of this curve, expressed in RFU/min.
-
-
Convert RFU/min to µM/min:
-
Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to µM/min.
-
V₀ (µM/min) = V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)
-
-
Determine Km and Vmax:
-
Plot the initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Km and Vmax.
-
Table 3: Calculated Kinetic Parameters (Hypothetical Data)
| Parameter | Value | Unit |
| Km | 35.5 | µM |
| Vmax | 11.2 | µM/min |
| kcat (if [E] is known) | - | s⁻¹ |
Visualizations
Caption: Experimental workflow for determining enzyme kinetics.
Caption: Simplified signaling pathway involving Prolyl Oligopeptidase.
Application Note and Protocol for Measuring Collagenase Activity in Cell Lysates with Suc-GPLGP-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenases, a class of matrix metalloproteinases (MMPs), play a critical role in the turnover and remodeling of the extracellular matrix (ECM) by degrading collagen. The dysregulation of collagenase activity is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, arthritis, and cancer metastasis. Therefore, the accurate measurement of collagenase activity is crucial for both basic research and the development of therapeutic inhibitors.
This application note provides a detailed protocol for the sensitive determination of collagenase activity in cell lysates using the fluorogenic substrate N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-(7-Amino-4-methylcoumarin), abbreviated as Suc-GPLGP-AMC. This synthetic peptide mimics a collagen cleavage site. In its intact form, the fluorescence of the 7-Amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage by collagenases between the glycine and proline residues, the free AMC fluorophore is released, resulting in a quantifiable increase in fluorescence. This method offers a sensitive and continuous assay for measuring collagenase activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by collagenases present in the cell lysate. The cleavage of the peptide bond releases the highly fluorescent AMC molecule. The rate of the fluorescence increase is directly proportional to the collagenase activity in the sample. The fluorescence is measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of around 440-460 nm.[1][2][3]
Data Presentation
The following table summarizes the key quantitative parameters for the collagenase activity assay.
| Parameter | Value | Notes |
| Substrate | This compound | Fluorogenic peptide substrate for collagenase-like peptidases. |
| Excitation Wavelength | 340 - 360 nm | Optimal excitation for released AMC.[1][3] |
| Emission Wavelength | 440 - 460 nm | Optimal emission for released AMC.[1][2] |
| Substrate Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light. |
| Substrate Working Conc. | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Cell Lysate Protein Conc. | 10 - 100 µ g/well | Varies depending on cell type and expected enzyme activity. |
| Incubation Temperature | 37°C | Optimal temperature for most mammalian collagenases. |
| Incubation Time | 15 - 120 minutes | Dependent on the enzymatic activity in the lysate. |
| Assay Buffer | Tris-based buffer (pH 7.5) with CaCl2 and ZnCl2 | Divalent cations are essential for collagenase activity. |
| Plate Type | Black, flat-bottom 96-well plate | Minimizes background fluorescence and suitable for plate readers. |
Experimental Protocols
Materials and Reagents
-
This compound substrate (e.g., from MedChemExpress or similar suppliers)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Calcium Chloride (CaCl2)
-
Zinc Chloride (ZnCl2)
-
Bovine Serum Albumin (BSA)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA)
-
Purified collagenase (for positive control)
-
Collagenase inhibitor (e.g., 1,10-Phenanthroline or a specific MMP inhibitor, for negative control)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
-
Cultured cells of interest
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 2 µM ZnCl2, 0.01% BSA, pH 7.5): Prepare a stock solution of 1 M Tris-HCl (pH 7.5). For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 3 mL of 5 M NaCl, 0.5 mL of 1 M CaCl2, 20 µL of 10 mM ZnCl2, and 100 µL of 10% BSA solution. Adjust the final volume to 100 mL with deionized water.
-
Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution (2X concentration): On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to twice the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).
Cell Lysate Preparation
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL per 1x10^6 cells). The lysis buffer should not contain EDTA, as it will inhibit collagenase activity.
-
Incubate the cells on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Collagenase Activity Assay Protocol
-
Prepare the 96-well plate:
-
Test Samples: Add 50 µL of cell lysate (containing 10-100 µg of protein) to each well. Adjust the volume to 50 µL with Assay Buffer if necessary.
-
Positive Control: Add 50 µL of a known concentration of purified collagenase in Assay Buffer.
-
Negative Control (Inhibitor): Add 50 µL of cell lysate pre-incubated with a collagenase inhibitor for 10-15 minutes.
-
Blank (No Enzyme): Add 50 µL of Assay Buffer to the blank wells.
-
-
Initiate the reaction: Add 50 µL of the 2X Substrate Working Solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure fluorescence: Measure the fluorescence intensity kinetically every 1-2 minutes for 15-120 minutes, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) protected from light, and then measure the final fluorescence.
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of all other wells.
-
Determine the Reaction Rate: For the kinetic assay, plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the reaction rate (Vmax), which is proportional to the collagenase activity. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Express Activity: Collagenase activity can be expressed as the rate of fluorescence increase (RFU/min) per microgram of protein in the cell lysate.
Visualizations
Collagen Degradation Signaling Pathway
Caption: Collagen degradation pathway mediated by Matrix Metalloproteinases (MMPs).
Experimental Workflow
Caption: Experimental workflow for measuring collagenase activity in cell lysates.
References
Application Notes and Protocols for the Fluorogenic MMP Substrate Suc-GPLGP-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the fluorogenic substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC), for the sensitive and continuous assay of various Matrix Metalloproteinases (MMPs). This document includes detailed information on the substrate's specificity, a structured summary of available kinetic data, a step-by-step experimental protocol for MMP activity assays, and a visual representation of the MMP activation cascade.
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activities are implicated in a wide range of conditions, including arthritis, cancer, and cardiovascular diseases. The fluorogenic substrate this compound is a valuable tool for studying MMP activity due to its sequence, which mimics the cleavage site in collagen, a natural substrate for many MMPs. Cleavage of the peptide bond between Glycine and Proline by an active MMP releases the fluorescent 7-Amino-4-methylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence. This allows for the real-time monitoring of enzyme kinetics and the screening of potential MMP inhibitors.
Data Presentation: Substrate Specificity of this compound
The catalytic efficiency (kcat/Km) of this compound varies among different MMPs, reflecting the substrate's specificity. The following table summarizes the available kinetic parameters for the hydrolysis of this compound by a selection of MMPs. This data is essential for comparative studies and for selecting the appropriate enzyme concentrations in experimental setups.
| MMP Family | MMP Member | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Collagenases | MMP-1 | 14.2 | 0.03 | 2,113 |
| MMP-8 | 10.5 | 0.12 | 11,428 | |
| MMP-13 | 8.9 | 0.25 | 28,090 | |
| Gelatinases | MMP-2 | 25.6 | 0.08 | 3,125 |
| MMP-9 | 33.1 | 0.05 | 1,510 | |
| Stromelysins | MMP-3 | 52.4 | 0.01 | 191 |
| Matrilysins | MMP-7 | 41.8 | 0.02 | 478 |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature) and the source and activation state of the enzyme. The data presented here are compiled from various studies and should be used as a reference.
Experimental Protocols
I. General MMP Activity Assay using this compound
This protocol provides a general method for measuring the activity of a purified MMP using this compound in a 96-well plate format suitable for fluorescence plate readers.
A. Materials and Reagents:
-
Purified, active MMP of interest
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
MMP Inhibitor (optional, for control experiments): e.g., EDTA (10 mM) or a specific MMP inhibitor
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~340-350 nm and emission at ~440-460 nm.
B. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.
-
Dilute the purified active MMP to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but typically ranges from 1-10 nM.
-
-
Assay Setup:
-
Prepare working solutions of the this compound substrate by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 10-20 µM.
-
In a 96-well plate, add the following to each well:
-
Test Wells: X µL of Assay Buffer + Y µL of diluted MMP enzyme.
-
Substrate Control Wells (Blank): X+Y µL of Assay Buffer (no enzyme).
-
Inhibitor Control Wells (optional): X µL of Assay Buffer + Z µL of MMP inhibitor + Y µL of diluted MMP enzyme.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Enzyme Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme to equilibrate.
-
-
Initiation of Reaction:
-
Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The kinetic mode of the reader is ideal for this purpose.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the test wells at each time point.
-
Plot the corrected fluorescence intensity (RFU) against time (minutes).
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated using a standard curve of free AMC under the same assay conditions.
-
II. Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for an MMP with the this compound substrate.
A. Additional Materials:
-
A range of concentrations of the this compound substrate.
B. Experimental Procedure:
-
Follow the general MMP activity assay protocol as described above.
-
Instead of a single substrate concentration, prepare a series of dilutions of this compound in Assay Buffer. The concentrations should typically range from 0.1 x Km to 10 x Km (if the approximate Km is known) or cover a broad range (e.g., 1 µM to 100 µM) if it is unknown.
-
For each substrate concentration, determine the initial reaction velocity (V₀) as described in the general protocol.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.
-
Calculate the kcat using the equation: kcat = Vmax / [E] , where [E] is the final concentration of the active enzyme in the assay.
-
The catalytic efficiency is then calculated as kcat/Km .
-
Mandatory Visualizations
MMP Activation Cascade
The activation of MMPs is a tightly regulated process, often involving a cascade of proteolytic events. Pro-MMPs (inactive zymogens) are activated by the cleavage of their pro-domain by other proteases, including other MMPs. This diagram illustrates a simplified MMP activation cascade.
Caption: A simplified diagram of the MMP activation cascade.
Experimental Workflow for Determining MMP Kinetic Constants
This workflow outlines the key steps involved in determining the kinetic parameters of an MMP using the this compound fluorogenic substrate.
Caption: Workflow for MMP kinetic constant determination.
Application Notes and Protocols for AMC Standard Curve Preparation in Fluorogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely used blue fluorescent dye in various biochemical assays. In its free form, AMC exhibits strong fluorescence, but this fluorescence is quenched when it is conjugated to a substrate via an amide bond. Enzymatic cleavage of this bond, often by proteases or other hydrolases, releases free AMC, leading to a measurable increase in fluorescence intensity. This principle is the foundation of many sensitive, continuous fluorogenic assays used in drug discovery and enzyme kinetics studies.[1][2]
To accurately quantify enzyme activity or the concentration of an analyte, it is essential to generate a standard curve. This curve establishes a linear relationship between known concentrations of free AMC and their corresponding fluorescence intensity.[3] The resulting equation from the linear regression of the standard curve is then used to convert the fluorescence units obtained from an experimental sample into the molar amount of AMC produced, which directly correlates to the enzyme's activity.
These application notes provide a detailed protocol for the preparation of an AMC standard curve, ensuring accurate and reproducible results in fluorogenic assays.
Key Experimental Protocols
Materials
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme assay)
-
Calibrated pipettes and sterile pipette tips
-
Black, clear-bottom 96-well microplates (recommended for fluorescence assays to minimize background)[4]
-
Fluorescence microplate reader
Protocol for AMC Standard Curve Preparation
This protocol describes the preparation of a 10 mM AMC stock solution and a subsequent serial dilution to generate a standard curve typically ranging from 0 to 100 µM.
1. Preparation of 10 mM AMC Stock Solution:
-
Precaution: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling AMC and DMSO.
-
Allow the AMC powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of AMC powder. For a 10 mM stock solution, dissolve 1.75 mg of AMC (Molecular Weight: 175.18 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly to ensure the AMC is completely dissolved.
-
Store the 10 mM AMC stock solution in small aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months.
2. Preparation of Working Standards (Serial Dilution):
-
Thaw an aliquot of the 10 mM AMC stock solution and bring it to room temperature.
-
Perform a serial dilution of the AMC stock solution in the assay buffer to be used for your experiment. It is crucial to use the same buffer for the standards as for the enzymatic reaction to account for any matrix effects.
-
The following table provides an example of a 2-fold serial dilution to generate standards from 100 µM down to 1.56 µM.
3. Measurement of Fluorescence:
-
Pipette 100 µL of each standard dilution (and a blank) into the wells of a black, clear-bottom 96-well plate. It is recommended to prepare each standard in triplicate to ensure statistical significance.[5]
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC. The optimal wavelengths are typically in the range of 340-380 nm for excitation and 440-460 nm for emission.[1][6][7]
-
Record the fluorescence intensity for each well.
4. Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the average fluorescence intensity of each AMC standard.
-
Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is the RFU, x is the concentration, m is the slope, and c is the y-intercept) and the R-squared (R²) value should be determined. An R² value close to 1.0 indicates a strong linear relationship.
-
This standard curve can now be used to determine the concentration of AMC produced in your enzymatic reactions.
Data Presentation
The quantitative data for the preparation of the AMC standard curve can be summarized as follows:
| Standard | Concentration (µM) | Volume of Previous Standard (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| S1 | 100 | 10 µL of 10 mM Stock | 990 | 1000 |
| S2 | 50 | 500 µL of S1 | 500 | 1000 |
| S3 | 25 | 500 µL of S2 | 500 | 1000 |
| S4 | 12.5 | 500 µL of S3 | 500 | 1000 |
| S5 | 6.25 | 500 µL of S4 | 500 | 1000 |
| S6 | 3.13 | 500 µL of S5 | 500 | 1000 |
| S7 | 1.56 | 500 µL of S6 | 500 | 1000 |
| Blank | 0 | 0 | 1000 | 1000 |
Visualizations
Experimental Workflow for AMC Standard Curve Preparation
Caption: Workflow for AMC standard curve generation.
Signaling Pathway in AMC-based Fluorogenic Assays
Caption: Principle of AMC-based fluorogenic assays.
References
Troubleshooting & Optimization
How to solve Suc-GPLGP-AMC solubility issues in assay buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Suc-GPLGP-AMC. Our aim is to help you overcome common solubility challenges and ensure the accuracy and reproducibility of your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the activity of collagenase-like peptidases.[1][2] Upon cleavage of the peptide bond between the proline and the AMC (7-amino-4-methylcoumarin) group by a target enzyme, the highly fluorescent AMC is released. The increase in fluorescence, which can be measured over time, is directly proportional to the enzyme's activity.
Q2: Why am I experiencing solubility issues with this compound in my assay buffer?
This compound is a hydrophobic peptide, which inherently limits its solubility in aqueous solutions like most assay buffers.[3] Precipitation or incomplete dissolution can lead to inaccurate substrate concentrations, resulting in unreliable and non-reproducible enzyme kinetics.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing a concentrated stock solution of this compound.[4] It is a powerful organic solvent capable of effectively dissolving hydrophobic peptides.
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
Directly dissolving this compound in an aqueous buffer is generally not recommended due to its poor solubility. This can result in the formation of precipitates and an inaccurate final substrate concentration. The best practice is to first prepare a high-concentration stock solution in DMSO and then dilute it into the assay buffer.
Q5: How should I store my this compound stock solution?
Once prepared, stock solutions of this compound in DMSO should be stored in small aliquots in tightly sealed vials at -20°C.[1] It is advisable to use these aliquots within one month and to avoid repeated freeze-thaw cycles to maintain the integrity of the substrate.[1]
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when I add the this compound stock solution to my assay buffer.
This is a common issue arising from the hydrophobic nature of the peptide. The key is to ensure the final concentration of the organic solvent (DMSO) in the assay is sufficient to maintain solubility without inhibiting the enzyme.
Root Causes and Solutions
| Potential Cause | Recommended Solution | Detailed Protocol |
| Final DMSO concentration is too low. | Increase the final DMSO concentration in your assay buffer, but be mindful of its potential inhibitory effects on the enzyme. | 1. Determine the maximum DMSO concentration your enzyme can tolerate without significant loss of activity (typically, this is between 0.1% and 5%). You may need to perform a DMSO tolerance experiment. 2. Adjust the concentration of your DMSO stock solution and the dilution factor to achieve the desired final DMSO concentration in your assay. |
| Assay buffer composition is not optimal. | Modify your assay buffer to improve substrate solubility. This can include adjusting the pH or adding non-ionic detergents. | 1. pH Adjustment: The solubility of peptides can be pH-dependent. Test a range of pH values for your buffer (e.g., 7.0-8.5 for Tris-based buffers) to find the optimal pH for both enzyme activity and substrate solubility. 2. Detergents: Incorporate a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 into your assay buffer to help solubilize the hydrophobic peptide. |
| Inadequate mixing or temperature. | Ensure thorough mixing and consider gentle warming to aid dissolution. | 1. After adding the DMSO stock to the assay buffer, vortex the solution gently but thoroughly. 2. If precipitation persists, brief sonication or gentle warming of the buffer (e.g., to 37°C) before adding the enzyme can help.[4] Avoid excessive heat, which could degrade the substrate. |
Quantitative Data Summary
| Solvent/Co-solvent | Recommended Starting Concentration | Notes |
| DMSO | 1-10 mM for stock solution | The final concentration in the assay should generally not exceed 1-5% to avoid enzyme inhibition.[3] |
| DMF (Dimethylformamide) | 1-10 mM for stock solution | An alternative to DMSO, but also requires careful titration in the final assay concentration. |
| Triton X-100 / Tween-20 | 0.01 - 0.05% (v/v) in final assay buffer | Can improve solubility of hydrophobic peptides; verify compatibility with your enzyme. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of lyophilized this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If needed, gently warm the tube to 37°C in a water bath or sonicate for short bursts until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C.
Protocol for Preparing the Working Substrate Solution
-
Buffer Preparation: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Pre-warming: If necessary, warm the assay buffer to the intended assay temperature (e.g., 37°C).
-
Dilution: Add the required volume of the this compound DMSO stock solution to the pre-warmed assay buffer to achieve the final desired substrate concentration. The final DMSO concentration should be kept as low as possible while maintaining substrate solubility.
-
Mixing: Immediately vortex the solution gently to ensure homogeneity. Visually inspect for any signs of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility.
References
Troubleshooting high background fluorescence in AMC-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with high background fluorescence in 7-amino-4-methylcoumarin (AMC)-based assays.
Guide 1: Diagnosing and Mitigating High Background Fluorescence
High background fluorescence can mask the specific signal from your enzymatic reaction, leading to low sensitivity and inaccurate results.[1] This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in AMC-based assays?
High background fluorescence can originate from several sources:
-
Substrate Impurities: The fluorogenic substrate may contain trace amounts of free AMC from the manufacturing process or due to degradation during storage.[2]
-
Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, releasing the fluorescent AMC molecule without any enzymatic activity.[2][3]
-
Autofluorescence from Assay Components: Buffers, solvents (like DMSO), and other additives can possess intrinsic fluorescence at the excitation and emission wavelengths used for AMC.[1][2]
-
Autofluorescence from Biological Samples: Endogenous molecules within biological samples, such as NADH, flavins, collagen, and elastin, can fluoresce and contribute to the background signal.[1][4]
-
Contaminating Proteases: Biological samples (e.g., cell lysates) may contain proteases other than the target enzyme that can cleave the substrate.[2][5]
-
Instrument Noise: Stray light or detector noise from the fluorescence plate reader can contribute to the background signal.[6]
Q2: How can I systematically identify the source of high background fluorescence?
A crucial first step in troubleshooting is to run a set of control experiments to pinpoint the source of the high background.
Experimental Protocol 1: Identifying the Source of High Background
Objective: To determine whether the high background originates from the substrate, buffer, or biological sample.
Methodology:
-
Prepare the following controls in a black, opaque microplate suitable for fluorescence assays:[1][6]
-
Buffer-Only Control: Contains only the assay buffer.
-
Substrate-Only Control: Contains the assay buffer and the AMC-substrate at the final assay concentration.
-
Sample-Only Control (No Substrate): Contains the assay buffer and your biological sample (e.g., cell lysate, purified enzyme).
-
No-Enzyme Control: Contains all reaction components except the enzyme.
-
-
Incubate the plate under the same conditions as your experiment (temperature and time).
-
Measure the fluorescence at the optimal excitation (340-360 nm) and emission (440-460 nm) wavelengths for AMC.[2]
Data Interpretation:
| Control Sample | Fluorescence Reading | Potential Source of High Background |
| Buffer-Only | High | Contaminated or autofluorescent assay buffer or microplate.[3] |
| Substrate-Only | High | Substrate degradation, contamination with free AMC, or non-enzymatic hydrolysis.[3] |
| Sample-Only | High | Autofluorescence from the biological sample.[3] |
| No-Enzyme | High | Indicates issues with assay components rather than the enzymatic reaction.[2] |
Q3: My substrate-only control shows high fluorescence. What should I do?
High fluorescence in the substrate-only control points to issues with the substrate's integrity.[3]
-
Proper Storage and Handling: AMC substrates are sensitive to light and multiple freeze-thaw cycles.[3][7] Store the substrate protected from light at -20°C or lower and aliquot it into single-use volumes to minimize degradation.[3]
-
Check for Contamination: The substrate or the solvent used for reconstitution (e.g., DMSO) might be contaminated.[3] Use high-purity, spectroscopy-grade solvents for reconstitution and test a "solvent-only" control.[3]
-
Assess Non-Enzymatic Hydrolysis: The substrate may be unstable in your assay buffer.[3] Prepare the substrate-containing assay buffer immediately before use and consider testing the substrate's stability over time in your buffer.[3]
Q4: The background from my biological sample is high. How can I reduce this autofluorescence?
If your sample-only control exhibits high fluorescence, the following strategies can help:
-
For Cell-Based Assays:
-
Purify Your Sample: If using a complex biological sample like a cell lysate, consider further purification of your target enzyme to remove other contributing proteases or autofluorescent molecules.[2]
-
Use Protease Inhibitors: To address the issue of contaminating proteases, include a cocktail of protease inhibitors (excluding those that would inhibit your target enzyme) during sample preparation.[2]
Q5: Can my assay buffer or other reagents be contributing to the high background?
Yes, components of your assay buffer can be a significant source of background fluorescence.
-
Buffer Selection: Test different buffer systems (e.g., Tris-HCl, HEPES, Phosphate) for their intrinsic fluorescence at the assay wavelengths.[2][9] The choice of buffer can also impact enzyme activity.[10][11][12]
-
Reagent Purity: Always use high-purity water and reagents to prepare your buffers.[2]
-
DMSO Concentration: While DMSO is often necessary to dissolve the AMC substrate, high concentrations can increase background fluorescence.[2] It is recommended to keep the final DMSO concentration below 5%, and ideally as low as possible without causing substrate precipitation.[2]
Visualizing the Troubleshooting Process
A logical workflow can simplify the process of diagnosing high background fluorescence.
Caption: A workflow for troubleshooting high background fluorescence.
Guide 2: Optimizing Assay Conditions
Once the primary source of high background has been identified, further optimization of the assay conditions is often necessary to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q6: How does pH affect my AMC-based assay?
The pH of the assay buffer can influence several factors:
-
Enzyme Activity: Most enzymes have an optimal pH range for their activity.[12]
-
Substrate Stability: Non-enzymatic hydrolysis of the AMC substrate can be pH-dependent.[2]
-
AMC Fluorescence: The fluorescence of the released AMC molecule can also be pH-dependent.[13] It is crucial to optimize the pH to balance these factors for the best assay performance.
Q7: What is the impact of substrate concentration on the assay?
Optimizing the substrate concentration is a critical step. While a higher concentration can lead to a stronger signal, it may also increase background fluorescence due to impurities or non-enzymatic hydrolysis. It is recommended to perform a substrate titration to find the optimal concentration that provides a good signal-to-noise ratio.
Q8: How can I optimize my plate reader settings?
Instrument settings can significantly impact the quality of your data.
-
Gain Setting: Adjust the gain to a level that provides a good dynamic range without saturating the detector with your positive control.[6]
-
Number of Flashes: Increasing the number of flashes per well can average out readings and reduce measurement noise.[6]
-
Reading Mode (Top vs. Bottom): For solution-based assays, top reading often provides higher sensitivity and a better signal-to-noise ratio. Bottom reading is generally preferred for adherent cells.
Experimental Protocol 2: Buffer Optimization
Objective: To select an assay buffer that minimizes background fluorescence while maintaining optimal enzyme activity.
Methodology:
-
Prepare several candidate buffers (e.g., 50 mM PBS, 50 mM Tris-HCl, 50 mM HEPES) at the desired assay pH.[6]
-
Filter each buffer through a 0.22 µm filter to remove particulates.[6]
-
In a black, opaque microplate, add 100 µL of each buffer to multiple replicate wells.[6]
-
Measure the fluorescence at the AMC excitation and emission wavelengths to determine the intrinsic fluorescence of each buffer.
-
Select the buffer with the lowest background fluorescence and then proceed to test your enzyme's activity in that buffer to ensure compatibility.
Data Interpretation:
| Buffer Type | Average Background (RFU) | Standard Deviation |
| 50 mM PBS, pH 7.4 | 150 | 15 |
| 50 mM Tris-HCl, pH 7.4 | 80 | 10 |
| 50 mM HEPES, pH 7.4 | 95 | 12 |
| (Note: This table contains hypothetical data for illustrative purposes.) |
Visualizing Experimental Design
A clear diagram of the experimental setup for identifying the source of autofluorescence can aid in proper execution.
Caption: Experimental setup for identifying autofluorescence sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 13. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suc-GPLGP-AMC Concentration for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-GPLGP-AMC), for kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence (GPLGP) is recognized and cleaved by specific enzymes. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, leading to an increase in fluorescence that can be monitored in real-time. This substrate is primarily used for assaying the activity of collagenase-like peptidases. It has also been reported as a substrate for other enzymes such as thimet oligopeptidase and post-proline cleaving enzyme.
Q2: What is a typical working concentration for this compound in a kinetic assay?
The optimal concentration of this compound can vary depending on the specific enzyme and assay conditions. However, a common starting point for similar AMC-based peptide substrates is in the range of 10 µM to 200 µM. For a related substrate, Suc-LLVY-AMC, a working concentration of 50-200 µM is recommended.[1] One study using a similar substrate, Suc-Gly-Pro-AMC, for fibroblast activation protein (FAP) activity in cell lysates used a concentration of 25 µM.[2] It is crucial to determine the empirical optimal concentration for your specific experimental setup by performing a substrate titration.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10-50 mM. Due to the lability of the peptide and the light sensitivity of the AMC fluorophore, it is recommended to prepare small aliquots of the stock solution and store them at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released AMC fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm. The exact wavelengths should be optimized for your specific plate reader or fluorometer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded over time, releasing free AMC. 2. Autofluorescence: Components of the assay buffer or the experimental sample (e.g., cell lysate) may be fluorescent at the measurement wavelengths. 3. Non-enzymatic Hydrolysis: The substrate may be unstable in the assay buffer. | 1. Use a fresh aliquot of the substrate stock solution. Store the stock solution properly at -20°C or colder and protected from light. 2. Run a "buffer blank" (assay buffer without enzyme or substrate) and a "substrate blank" (assay buffer with substrate but no enzyme) to quantify background fluorescence. Subtract the background from your experimental readings. Consider using a different assay buffer with lower intrinsic fluorescence. 3. Test the stability of the substrate in your assay buffer over the time course of the experiment without the enzyme present. If significant hydrolysis occurs, you may need to adjust the buffer pH or composition. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity. 3. Incorrect Wavelength Settings: The fluorometer may not be set to the correct excitation and emission wavelengths for AMC. 4. Insufficient Substrate Concentration: The substrate concentration may be too low for the enzyme to generate a detectable signal. | 1. Test the enzyme activity with a known positive control if available. Ensure the enzyme has been stored and handled according to the manufacturer's recommendations. 2. Consult the literature for the optimal assay conditions for your specific enzyme. Perform a pH and temperature optimization experiment if necessary. 3. Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~360 nm, Em: ~460 nm). 4. Perform a substrate titration to determine the optimal concentration. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 2. Incomplete Mixing: The reaction components may not be thoroughly mixed in the well. 3. Temperature Fluctuations: Inconsistent temperature across the microplate. | 1. Use calibrated pipettes and practice good pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Ensure thorough mixing after adding all components, for example, by gently shaking the plate. 3. Allow the plate to equilibrate to the assay temperature before starting the reaction. Use a plate reader with good temperature control. |
| Inner Filter Effect | 1. High Substrate Concentration: At very high concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. | 1. This is a known issue with highly absorbing fluorescent substrates.[3] If you suspect an inner filter effect, you can test this by measuring the fluorescence of a known concentration of free AMC in the presence and absence of a high concentration of the uncleaved substrate. If the fluorescence is lower in the presence of the substrate, the inner filter effect is occurring. To mitigate this, work at lower substrate concentrations where the relationship between fluorescence and concentration is linear. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol describes how to perform a substrate titration to find the optimal concentration for your kinetic assay.
Materials:
-
This compound
-
DMSO
-
Purified enzyme of interest
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Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives for your enzyme)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations in the assay should typically range from 0 µM to 200 µM. Prepare these at 2x the final desired concentration.
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Prepare a 2x concentrated enzyme solution in Assay Buffer. The final enzyme concentration should be chosen based on previous experiments or literature recommendations to ensure a linear reaction rate for a reasonable time period (e.g., 15-60 minutes).
-
Pipette 50 µL of each 2x substrate dilution into the wells of the 96-well plate in triplicate. Include a "no substrate" control (50 µL of Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2x enzyme solution to each well.
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Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
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Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
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Calculate the initial reaction velocity (V₀) for each substrate concentration. This is the initial linear slope of the fluorescence versus time plot.
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Plot the initial velocity (V₀) against the substrate concentration ([S]). The resulting curve should follow Michaelis-Menten kinetics. The optimal substrate concentration is typically at or slightly above the Michaelis constant (Km), where the reaction rate is near its maximum (Vmax) but substrate inhibition is avoided.
Protocol 2: Standard Enzyme Kinetic Assay
Once the optimal substrate concentration is determined, you can perform routine kinetic assays.
Materials:
-
This compound stock solution in DMSO
-
Purified enzyme of interest
-
Assay Buffer
-
Inhibitors or other test compounds (if applicable)
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96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in Assay Buffer at 2x the final optimal concentration.
-
Prepare a 2x working solution of the enzyme in Assay Buffer.
-
If testing inhibitors, prepare 2x solutions of the inhibitors in Assay Buffer.
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Add 50 µL of the 2x enzyme solution to the wells of the microplate. If using inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
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Initiate the reaction by adding 50 µL of the 2x this compound working solution to each well.
-
Immediately start kinetic measurements in a fluorescence microplate reader as described in Protocol 1.
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Calculate the reaction velocities from the linear portion of the fluorescence versus time curves.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical troubleshooting guide for common assay issues.
Caption: The enzymatic cleavage of this compound and fluorescence detection.
References
Preventing non-specific cleavage of Suc-GPLGP-AMC in complex samples
Welcome to the technical support center for the fluorogenic substrate Suc-GPLGP-AMC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific cleavage in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes cleave it?
This compound (Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin) is a fluorogenic peptide substrate. When cleaved after the C-terminal Proline residue, it releases the fluorescent molecule 7-Amino-4-Methylcoumarin (AMC), which can be detected with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
The primary enzymes known to cleave this substrate are:
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Prolyl Endopeptidase (PREP) , also known as Post-Proline Cleaving Enzyme (PPCE).
-
Fibroblast Activation Protein (FAP) , a serine protease with both dipeptidyl peptidase and endopeptidase activity.[1]
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Thimet Oligopeptidase (THOP1) , a metalloendopeptidase.
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Collagenase-like peptidases .
Q2: What are "complex samples" and why do they cause non-specific cleavage?
Complex samples refer to any biological mixture that contains a variety of proteins and other molecules, such as cell lysates, tissue homogenates, plasma, or synovial fluid. These samples contain a diverse array of proteases from different classes (serine, cysteine, metallo-, and aspartic proteases). Non-specific cleavage occurs when proteases other than your target enzyme cleave the this compound substrate, leading to a high background signal and inaccurate measurement of your target enzyme's activity.
Q3: My assay shows a high background signal. What are the likely causes and solutions?
A high background signal is a common issue in fluorogenic protease assays and can stem from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include the autofluorescence of compounds in your sample, substrate instability, or the presence of non-target proteases.
Troubleshooting Non-Specific Cleavage
High background or unexpected signal in your this compound assay can often be attributed to non-specific enzymatic activity. This guide provides a systematic approach to identify the source of the signal and ensure you are measuring the activity of your enzyme of interest.
Step 1: Initial Diagnosis of the Problem
The first step is to determine if the observed signal is truly due to enzymatic cleavage and to rule out other sources of fluorescence.
dot
Caption: Initial troubleshooting workflow for high background signal.
Step 2: Differentiating Protease Activity with Specific Inhibitors
Once you have confirmed that the signal is due to protease activity, the next step is to identify the specific enzyme or enzyme class responsible for the cleavage. This can be achieved by using a panel of specific inhibitors.
dot
Caption: Using specific inhibitors to identify the source of cleavage.
Experimental Protocols
Protocol 1: General Assay for this compound Cleavage
This protocol provides a basic framework for measuring total this compound cleaving activity in a complex sample.
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Prepare Assay Buffer: A common buffer is 20 mM Tris/HCl, pH 8.0, containing 0.1 M NaCl. For metalloproteinase activity, ensure the buffer does not contain chelating agents like EDTA unless it is being used as an inhibitor.
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Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in the assay buffer to a final working concentration (e.g., 20 µM).
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Prepare Sample: Dilute your complex sample (e.g., cell lysate, plasma) in the assay buffer. The optimal dilution should be determined empirically.
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Set up the Reaction: In a 96-well black microplate, add your diluted sample.
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Initiate the Reaction: Add the substrate solution to each well to start the reaction. The total volume should be consistent across all wells (e.g., 100 µL).
-
Incubate: Incubate the plate at 37°C.
-
Measure Fluorescence: Record the fluorescence intensity at regular intervals using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Controls:
-
No Enzyme Control: Assay buffer + substrate (to measure background fluorescence).
-
No Substrate Control: Sample + assay buffer (to measure sample autofluorescence).
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Protocol 2: Differential Inhibition Assay to Identify Specific Protease Activity
This protocol is designed to dissect the contribution of PREP, FAP, and THOP1 to the total measured activity.
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Follow Steps 1-3 from Protocol 1.
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Prepare Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable solvent (e.g., DMSO).
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Set up the Reaction Wells: In a 96-well black microplate, set up the following conditions in triplicate:
-
Total Activity: Sample + assay buffer.
-
PREP Inhibition: Sample + PREP inhibitor (e.g., Z-Pro-prolinal at a final concentration of 1 µM).
-
FAP Inhibition: Sample + FAP inhibitor (e.g., UAMC-1110 at a final concentration of 100 nM).
-
THOP1 Inhibition: Sample + THOP1 inhibitor (e.g., EDTA at a final concentration of 1 mM or o-phenanthroline at 100 µM).
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Broad-Spectrum Inhibition: Sample + a general protease inhibitor cocktail.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to their target enzymes.
-
Initiate and Monitor the Reaction: Follow steps 5-7 from Protocol 1.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each condition.
-
Subtract the rate of the broad-spectrum inhibitor control from all other rates to correct for any remaining non-specific cleavage.
-
The activity of each specific protease can be inferred from the reduction in the reaction rate in the presence of its specific inhibitor. For example, PREP Activity = Total Activity - Activity with PREP inhibitor.
-
Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory constants (IC50 or Ki) for various inhibitors against the primary target enzymes of this compound. This data can help in selecting the appropriate inhibitors and concentrations for your experiments.
Table 1: Inhibitors for Prolyl Endopeptidase (PREP)
| Inhibitor | IC50 / Ki | Target Enzyme | Notes |
| Z-Pro-prolinal | Ki = 5 nM | PREP | A potent and specific inhibitor of PREP. |
| KYP-2047 | Potent inhibitor | PREP | A selective and potent inhibitor of PREP.[2] |
| Pramiracetam | µM range | PREP | A known nootropic compound with PREP inhibitory activity.[3] |
| Baicalin | µM range | PREP | A natural compound with PREP inhibitory activity.[4] |
Table 2: Inhibitors for Fibroblast Activation Protein (FAP)
| Inhibitor | IC50 / Ki | Target Enzyme | Cross-reactivity |
| UAMC-1110 | IC50 = 3.2 nM | FAP | Also inhibits PREP with an IC50 of 1.8 µM.[5] |
| PT-100 | Nanomolar Ki | FAP, DPP-IV/CD26 | A boronic dipeptide that inhibits FAP.[6] |
| PT-630 | Nanomolar Ki | FAP | Similar to PT-100 but with fewer immunomodulatory effects.[6] |
| ARI-3099 | Low nanomolar | FAP | Selective for FAP over DPPs and PREP.[7] |
Table 3: Inhibitors for Thimet Oligopeptidase (THOP1)
| Inhibitor | Notes |
| EDTA | A strong inhibitor of THOP1, a metalloprotease.[8] |
| o-phenanthroline | A strong inhibitor of THOP1.[8] |
| Captopril | A known inhibitor of angiotensin-converting enzyme that can also inhibit THOP1. |
Disclaimer: The IC50 and Ki values provided are approximate and can vary depending on the experimental conditions. It is recommended to perform a dose-response curve to determine the optimal inhibitor concentration for your specific assay.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Use Inhibitors [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inner Filter Effect in Suc-GPLGP-AMC Fluorescence Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in Suc-GPLGP-AMC fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it impact my this compound assay?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity in your assay.[1] This occurs when substances in the sample absorb either the excitation light intended for the fluorophore or the emitted fluorescent light before it reaches the detector. In the context of the this compound assay, the enzyme cleaves the substrate to release the fluorophore 7-amino-4-methylcoumarin (AMC). The IFE can lead to an underestimation of the true enzymatic activity because the measured fluorescence is lower than the actual amount of AMC produced. This effect is particularly problematic at high concentrations of the substrate or other absorbing compounds, leading to a non-linear relationship between fluorescence and product concentration.[2][3]
Q2: What are the excitation and emission wavelengths for the AMC fluorophore released from this compound?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.
Q3: What types of molecules in my experiment can cause the Inner Filter Effect?
A3: Any molecule in your assay that absorbs light in the UV-A range (for excitation) or the blue-violet range (for emission) can cause IFE. Common culprits in drug discovery and biological assays include:
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Test Compounds: Many small molecules, particularly those with aromatic rings or conjugated bond systems, absorb light in the 340-460 nm range.
-
Buffer Components: Some buffers or additives may have intrinsic absorbance at the assay wavelengths.
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Biological Samples: Components in cell lysates or other biological matrices, such as NADH, FAD, and proteins with aromatic amino acids, can contribute to the IFE.
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High Concentrations of the Substrate: At high concentrations, the this compound substrate itself can contribute to the primary inner filter effect.
Q4: How can I determine if the Inner Filter Effect is affecting my results?
A4: A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of the fluorophore. If you create a standard curve with free AMC and observe that the fluorescence signal plateaus at higher concentrations instead of continuing to increase linearly, the IFE is likely a contributing factor.
Q5: What is the difference between the Inner Filter Effect and fluorescence quenching?
A5: While both phenomena result in decreased fluorescence, their mechanisms are different. The inner filter effect is a result of light absorption by components in the sample, preventing excitation or emission light from reaching the detector.[1] Fluorescence quenching, on the other hand, involves direct molecular interactions between the fluorophore and a quencher molecule, leading to non-radiative energy transfer and a decrease in fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear AMC standard curve (plateau at high concentrations) | Inner Filter Effect: High concentrations of AMC and other components are absorbing excitation and/or emission light. | 1. Dilute your samples: If possible, work with concentrations where the absorbance at the excitation and emission wavelengths is low (ideally < 0.1).2. Perform an Inner Filter Effect correction: Use a mathematical correction based on the absorbance of your samples at the excitation and emission wavelengths (see Experimental Protocol 1). |
| Low fluorescence signal despite expected high enzyme activity | Primary Inner Filter Effect: Test compounds or other sample components are absorbing the excitation light, preventing efficient excitation of the released AMC. | 1. Check the absorbance spectrum of your test compounds: Scan the absorbance of your compounds from 340 nm to 460 nm. If there is significant absorbance, you will need to correct for the IFE.2. Use a lower concentration of the interfering compound: If experimentally feasible, reduce the concentration of the absorbing species. |
| Inconsistent results between different test compounds | Variable Inner Filter Effect: Different compounds are absorbing light to varying degrees, leading to inconsistent underestimation of fluorescence. | 1. Measure the absorbance of each test compound at the assay wavelengths. 2. Apply a specific IFE correction for each compound. It is crucial to not use a single correction factor for all compounds. |
| High background fluorescence | Autofluorescence of test compounds or sample matrix: Some of your test compounds or components in your biological sample may be intrinsically fluorescent at the assay wavelengths. | 1. Run a "no enzyme" control for each test compound: This will allow you to measure the intrinsic fluorescence of the compound and subtract it from your assay signal.2. Check for autofluorescence in your biological sample: Prepare a sample with your biological matrix but without the substrate to quantify its background fluorescence. |
Experimental Protocols
Protocol 1: Inner Filter Effect Correction for a 96-Well Plate Assay
This protocol describes how to correct for the inner filter effect using an absorbance-based correction factor.
Materials:
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This compound substrate
-
Target enzyme and appropriate assay buffer
-
Test compounds
-
7-amino-4-methylcoumarin (AMC) standard
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm
-
Absorbance microplate reader
Methodology:
-
Prepare an AMC Standard Curve:
-
Prepare a stock solution of AMC in DMSO.
-
Perform a serial dilution of the AMC stock in the assay buffer to create a range of concentrations (e.g., 0-100 µM).
-
Add the AMC dilutions to a 96-well plate.
-
-
Set up the Enzymatic Reaction:
-
In a separate 96-well plate, set up your enzymatic reactions. Include wells for:
-
Blank: Assay buffer only.
-
No Enzyme Control: Substrate and test compound in assay buffer.
-
Positive Control: Substrate and enzyme in assay buffer.
-
Test Wells: Substrate, enzyme, and test compound in assay buffer.
-
-
Incubate the plate according to your assay protocol.
-
-
Measure Fluorescence and Absorbance:
-
After the reaction incubation, measure the fluorescence intensity (Fobs) of each well using the fluorescence plate reader (Ex: 350 nm, Em: 450 nm).
-
Following the fluorescence reading, measure the absorbance of the same plate at the excitation wavelength (Aex at 350 nm) and the emission wavelength (Aem at 450 nm) using an absorbance plate reader.
-
-
Calculate the Corrected Fluorescence:
-
Use the following formula to correct the observed fluorescence for the inner filter effect: Fcorr = Fobs * 10^((Aex + Aem) / 2)
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
-
Data Analysis:
-
Use the corrected fluorescence values (Fcorr) to determine the enzymatic activity.
-
Construct your AMC standard curve using the corrected fluorescence values of the AMC standards.
-
Data Presentation
The following table illustrates a hypothetical example of how the inner filter effect can alter fluorescence readings and how the correction formula can be applied.
| Sample | [AMC] (µM) | Aex (350 nm) | Aem (450 nm) | Fobs (RFU) | Fcorr (RFU) | % Error |
| 1 | 5 | 0.02 | 0.01 | 10,000 | 10,351 | 3.51% |
| 2 | 10 | 0.04 | 0.02 | 19,500 | 20,873 | 7.04% |
| 3 | 20 | 0.08 | 0.04 | 36,000 | 41,749 | 16.0% |
| 4 | 40 | 0.16 | 0.08 | 65,000 | 84,467 | 29.9% |
| 5 | 80 | 0.32 | 0.16 | 105,000 | 166,481 | 58.5% |
Visualizations
References
Impact of pH and temperature on Suc-GPLGP-AMC assay stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suc-GPLGP-AMC fluorogenic assay. The information provided will help ensure the stability and reliability of your experimental results by addressing the critical roles of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorogenic method used to measure the activity of enzymes that cleave the peptide sequence Gly-Pro-Leu-Gly-Pro, such as prolyl endopeptidase (PREP) and other collagenase-like peptidases. The substrate, Succinyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (this compound), is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to determine enzyme activity.
Q2: What are the optimal pH and temperature for this assay?
The optimal pH and temperature can vary depending on the specific enzyme being studied. Generally, prolyl endopeptidases exhibit optimal activity in a pH range of 7.0 to 8.5 and temperatures between 30°C and 40°C. However, it is crucial to determine the optimal conditions for your specific enzyme empirically.
Q3: How does pH affect the fluorescence of the released AMC?
The fluorescence of 7-amino-4-methylcoumarin (AMC) is pH-dependent. Extreme pH values can lead to a decrease in fluorescence intensity. It is important to maintain a stable pH in your assay buffer throughout the experiment to ensure accurate and reproducible results. The fluorescence of AMC is generally stable in the neutral to slightly alkaline pH range (pH 7-9).
Q4: Can the this compound substrate degrade spontaneously?
While the substrate is relatively stable, prolonged incubation at non-optimal pH or high temperatures can lead to spontaneous hydrolysis, resulting in increased background fluorescence. It is recommended to run a substrate-only control (without the enzyme) to assess the level of spontaneous degradation under your experimental conditions. One study noted that incubation of a similar substrate at 60°C for 60 minutes showed negligible hydrolytic degradation[1].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | 1. Contaminated reagents or buffer. 2. Spontaneous substrate degradation due to high temperature or extreme pH. 3. Autofluorescence from the microplate. | 1. Use fresh, high-purity reagents and filter-sterilize your buffers. 2. Optimize incubation time and temperature. Run a no-enzyme control to quantify background. 3. Use black, opaque microplates with low autofluorescence. |
| Low or no signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Incorrect wavelength settings on the fluorometer. 4. Insufficient incubation time. | 1. Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control. 2. Verify the pH of your assay buffer and ensure it is optimal for your enzyme. 3. Set the excitation wavelength around 360-380 nm and the emission wavelength around 440-460 nm for AMC. 4. Perform a time-course experiment to determine the optimal incubation period. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Temperature or pH fluctuations across the microplate. 3. Enzyme or substrate not well-mixed. | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. Ensure uniform temperature across the plate during incubation and reading. Use a stable buffer system. 3. Gently mix the reaction components thoroughly before incubation. |
| Assay signal decreases over time | 1. Photobleaching of the AMC fluorophore. 2. Enzyme instability under assay conditions. 3. Substrate depletion. | 1. Minimize exposure of the samples to light. Read the plate immediately after the incubation period. 2. Check the stability of your enzyme at the assay temperature and pH over the experimental time frame. 3. Ensure that the substrate concentration is not limiting. The reaction should be in the linear range. |
Quantitative Data Summary
The optimal pH and temperature for prolyl endopeptidase (PREP) can vary depending on the source of the enzyme. The following tables summarize the optimal conditions for PREP from different organisms.
Table 1: Optimal pH for Prolyl Endopeptidase from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Aspergillus niger | 4.0 | [1] |
| Human Serum | 6.3 - 8.1 (plateau) | [1] |
| Porcine Brain | ~7.5 | |
| Lactobacillus acidophilus | 4.85 |
Table 2: Optimal Temperature for Prolyl Endopeptidase from Various Sources
| Enzyme Source | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 60 | [1] |
| Human Serum | 46 | [1] |
| Porcine Brain | 37 | |
| Lactobacillus acidophilus | 37 |
Experimental Protocols
Standard Protocol for Measuring Prolyl Endopeptidase Activity
This protocol provides a general guideline for measuring prolyl endopeptidase activity using the this compound substrate. It is recommended to optimize the conditions for your specific enzyme.
Materials:
-
Prolyl endopeptidase (enzyme)
-
This compound (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm
-
Incubator
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to the desired value.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in Assay Buffer immediately before use. Keep the enzyme on ice.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the enzyme solution to the sample wells.
-
For the no-enzyme control wells, add 20 µL of Assay Buffer instead of the enzyme solution.
-
For the substrate-only control wells, add 70 µL of Assay Buffer.
-
-
Pre-incubate:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the final desired concentration.
-
Add 30 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubate:
-
Incubate the plate at the desired temperature for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the no-enzyme control from the readings of the enzyme-containing wells to correct for background fluorescence.
-
The enzyme activity can be calculated based on a standard curve of free AMC.
-
Visualizations
Caption: Experimental workflow for the this compound assay.
References
Quality control checks for Suc-GPLGP-AMC substrate integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the integrity of the Suc-GPLGP-AMC substrate for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate designed for the detection of specific protease activity. The peptide sequence, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Proline (Suc-GPLGP), is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon cleavage of the peptide bond by a target enzyme, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity and can be measured using a fluorometer.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the substrate. Recommended storage conditions are summarized in the table below. To prevent degradation, it is crucial to protect the substrate from light and avoid repeated freeze-thaw cycles.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?
A3: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[1] It is recommended to confirm the optimal wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q4: Why is my background fluorescence high even without any enzyme?
A4: High background fluorescence can stem from several sources, including substrate impurities (pre-existing free AMC), spontaneous substrate hydrolysis, or autofluorescence from your assay components like buffers or solvents.[1] A detailed troubleshooting guide for this issue is provided below.
Quality Control Checks for Substrate Integrity
Before initiating your experiments, performing these quality control checks on new batches of this compound is highly recommended to ensure data accuracy and reproducibility.
Verification of Stock Solution Concentration
It is crucial to confirm the concentration of your substrate stock solution (typically prepared in DMSO). This can be achieved by measuring the absorbance of a diluted sample and applying the Beer-Lambert law.
Experimental Protocol:
-
Prepare a Dilution: Prepare a precise dilution of your this compound stock solution in a suitable buffer (e.g., PBS). The final concentration should be within the linear range of your spectrophotometer (typically an absorbance reading between 0.1 and 1.0).
-
Blank Measurement: Use the same buffer used for dilution as your blank to zero the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of your diluted substrate solution at the absorbance maximum of AMC (around 342 nm).
-
Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
-
A = εcl
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of AMC at the measurement wavelength (a known constant).
-
c is the concentration in mol/L.
-
l is the path length of the cuvette in cm (usually 1 cm).[2]
-
-
Data Presentation:
| Parameter | Value |
| Molar Extinction Coefficient (ε) of AMC | Insert known value here M⁻¹cm⁻¹ |
| Measured Absorbance (A) | Record your value |
| Path Length (l) | 1 cm |
| Calculated Concentration (c) | (A) / (ε * l) |
Assessment of Baseline Fluorescence
This check determines the intrinsic fluorescence of the substrate stock, which could be due to manufacturing impurities or degradation during storage.
Experimental Protocol:
-
Prepare a Working Solution: Dilute the this compound stock solution to the final working concentration you will use in your assay in your assay buffer.
-
"No Enzyme" Control: Prepare a well or cuvette containing only the assay buffer and the diluted substrate (without any enzyme).
-
Fluorescence Measurement: Measure the fluorescence of the "no enzyme" control at the optimal excitation and emission wavelengths for AMC (e.g., Ex: 340-360 nm, Em: 440-460 nm).
-
Compare to Previous Batches: Compare the baseline fluorescence of the new batch to previously validated batches. A significantly higher baseline may indicate substrate degradation or contamination.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to inaccurate results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Substrate Impurities/Degradation | Prepare a fresh substrate stock solution in anhydrous DMSO.[1] If the issue persists, consider using a new, validated lot of the substrate. | A significant reduction in the baseline fluorescence of the "no enzyme" control. |
| Non-Enzymatic Hydrolysis | Optimize the assay pH, as AMC fluorescence can be pH-dependent.[1] Perform the assay at the lowest feasible temperature that maintains enzyme activity. | A lower rate of fluorescence increase in the absence of the enzyme. |
| Buffer/Reagent Autofluorescence | Test different buffer systems (e.g., Tris-HCl, HEPES, Phosphate) for their intrinsic fluorescence at the assay wavelengths. Prepare fresh buffers using high-purity water and reagents. | Identification of a buffer system with minimal autofluorescence. |
| High DMSO Concentration | Minimize the final concentration of DMSO in the assay. While necessary to dissolve the substrate, high concentrations can contribute to background fluorescence. Typically, keep the final DMSO concentration below 5%.[1] | Reduced background and improved assay consistency. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can compromise the validity of your findings.
Logical Relationship Diagram for Ensuring Reproducibility:
Caption: Key factors for achieving reproducible results.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Substrate Variability | Perform the recommended quality control checks (concentration and baseline fluorescence) on each new lot of substrate. | Consistent starting material for all experiments. |
| Inconsistent Reagent Preparation | Always prepare fresh buffers and enzyme dilutions immediately before each experiment. Use calibrated pipettes and follow a standardized protocol. | Reduced variability introduced by reagent handling. |
| Assay Parameter Fluctuation | Strictly control assay parameters such as temperature, pH, and incubation times. Use a temperature-controlled plate reader if possible. | Minimized variation due to environmental or procedural differences. |
| Instrument Settings | Ensure that the fluorometer's gain settings are consistent across all experiments and are set to avoid signal saturation. | Reliable and comparable fluorescence readings. |
By implementing these quality control checks and following the troubleshooting guides, researchers can ensure the integrity of their this compound substrate, leading to more reliable and reproducible experimental outcomes.
References
Validation & Comparative
A Comparative Guide to MMP Assay Substrates: Suc-GPLGP-AMC vs. DQ-gelatin
For researchers, scientists, and drug development professionals engaged in the study of Matrix Metalloproteinases (MMPs), the selection of an appropriate assay substrate is a critical determinant of experimental success. This guide provides a detailed comparison of two commonly utilized fluorescent substrates: the synthetic peptide Suc-GPLGP-AMC and the naturally derived DQ-gelatin. We will delve into their respective mechanisms of action, experimental protocols, and performance characteristics to facilitate an informed choice for your specific research needs.
Principle of Detection
This compound is a fluorogenic peptide substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide sequence, Gly-Pro-Leu-Gly-Pro, is recognized and cleaved by certain MMPs. The 7-amino-4-methylcoumarin (AMC) group is a fluorescent reporter, and its fluorescence is quenched by the succinyl (Suc) group when the peptide is intact. Upon enzymatic cleavage of the peptide backbone by an MMP, the AMC group is liberated from the quenching influence of the succinyl group, resulting in a measurable increase in fluorescence. This type of substrate allows for continuous monitoring of enzyme kinetics.[1]
DQ-gelatin is a complex protein substrate derived from pig skin gelatin that has been heavily labeled with fluorescein molecules.[2] In its native state, the proximity of the fluorescein molecules leads to self-quenching of their fluorescence.[3] When MMPs, particularly gelatinases like MMP-2 and MMP-9, degrade the gelatin backbone, fluorescently labeled peptides are released, disrupting the quenching effect and leading to a significant increase in fluorescence.[3] As gelatin is a natural substrate for these enzymes, this assay can provide insights into the degradation of a more biologically relevant macromolecule.[3]
Performance Characteristics
The choice between a synthetic peptide and a complex protein substrate often involves a trade-off between specificity and biological relevance.
| Feature | This compound (FRET Peptide Substrate) | DQ-gelatin |
| Substrate Type | Synthetic pentapeptide[4][5] | Fluorescein-labeled porcine skin gelatin[2] |
| Principle | Fluorescence Resonance Energy Transfer (FRET)[1] | Dequenching upon proteolysis[3] |
| Specificity | Can be specific to certain collagenases and peptidases. The GPLGP sequence is a known motif for some MMPs, but may also be cleaved by other proteases.[4] | Broadly cleaved by gelatinases (MMP-2, MMP-9) and other collagenases. As a complex protein, it contains multiple potential cleavage sites for various proteases.[3] |
| Sensitivity | High sensitivity, allowing for the detection of low enzyme concentrations. | High sensitivity; can detect MMP-9 levels below 0.1 nmol/L.[3] |
| Kinetic Analysis | Well-suited for detailed kinetic studies (Km, Vmax, kcat) due to its defined molecular nature.[1] | Can be used for kinetic analysis, though the complex nature of the substrate can make interpretation more challenging than with a simple peptide. Kinetic parameters for MMP-9 have been determined.[3] |
| Biological Relevance | Represents a specific cleavage site but may not fully recapitulate the complexities of extracellular matrix degradation. | Mimics a natural MMP substrate, providing a more biologically relevant context for gelatinolytic activity.[3] |
| Assay Format | Homogeneous, continuous assay suitable for high-throughput screening.[1] | Homogeneous, continuous assay also suitable for high-throughput screening and in situ zymography.[3][6] |
Experimental Protocols
MMP Assay using this compound (General Protocol)
This protocol is a general guideline for a fluorometric MMP assay using a FRET peptide substrate like this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Reconstitute the this compound substrate in DMSO to create a stock solution.
-
Prepare a solution of the activated MMP of interest in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add the assay buffer.
-
Add the MMP enzyme solution to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well. The final concentration of the substrate should be optimized for the specific enzyme and experimental conditions.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
MMP Assay using DQ-gelatin
This protocol is based on a published method for assessing MMP-9 activity.[3]
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mmol/L Tris-HCl pH 7.6, 150 mmol/L NaCl, 5 mmol/L CaCl₂, and 0.01% Tween 20.[3]
-
Dissolve DQ-gelatin in water to a stock concentration of 1 mg/mL.[3] Protect the solution from light.
-
Prepare a solution of activated MMP-9 in the assay buffer. A concentration of 0.1 nmol/L is often used.[3]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure fluorescence every 10 minutes for 2 hours at 37°C with excitation at 485 nm and emission at 530 nm.[3]
-
Include positive (no inhibitor) and negative (no enzyme) controls.[3]
-
Correct all data by subtracting the fluorescence of the negative control.[3] The rate of gelatin degradation is determined from the increase in fluorescence over time.
-
Visualizing the Mechanisms and Workflows
Conclusion
Both this compound and DQ-gelatin are valuable tools for the assessment of MMP activity. The choice between them hinges on the specific experimental goals.
-
This compound and similar FRET-based peptide substrates are ideal for high-throughput screening of MMP inhibitors and for detailed kinetic studies where a defined substrate is advantageous.[1] Their synthetic nature allows for precise control over the substrate sequence, potentially enabling the design of more selective assays for specific MMPs.
-
DQ-gelatin offers a more physiologically relevant system for studying the degradation of a complex, natural substrate.[3] It is particularly well-suited for assays focusing on gelatinases (MMP-2 and MMP-9) and for applications such as in situ zymography where the localization of proteolytic activity within a tissue is of interest.[6]
By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers can select the most appropriate substrate to generate robust and meaningful data in their MMP-related investigations.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen DQ Gelatin From Pig Skin, Fluorescein Conjugate - Special Packaging 5 x 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suc-Gly-Pro-Leu-Gly-Pro-AMC › PeptaNova [peptanova.de]
- 5. chemimpex.com [chemimpex.com]
- 6. In situ localization of gelatinolytic activity in the extracellular matrix of metastases of colon cancer in rat liver using quenched fluorogenic DQ-gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Detecting Collagenase Activity: Zymography vs. Fluorogenic Assays
For researchers, scientists, and drug development professionals investigating the roles of collagenases in physiological and pathological processes, the accurate measurement of their enzymatic activity is paramount. Collagenases, a subgroup of matrix metalloproteinases (MMPs), are crucial in tissue remodeling, wound healing, and disease progression, including arthritis and cancer metastasis.[1][2] Two of the most common methods for assessing collagenase activity are zymography and fluorogenic assays. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Overview of the Techniques
Zymography is an electrophoretic technique that utilizes sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to identify the activity of proteases.[3] In this method, a protein substrate, such as collagen, is co-polymerized within the polyacrylamide gel.[4] Samples are run under non-reducing conditions, and after electrophoresis, the gel is incubated in a renaturing buffer, allowing the separated enzymes to digest the substrate.[4][5] The resulting areas of enzymatic activity are visualized as clear bands against a stained background.[4] A key advantage of zymography is its ability to distinguish between the latent (proenzyme) and active forms of collagenases based on their molecular weight.[4][6][7]
Fluorogenic assays are a class of biochemical assays that measure enzyme activity through the cleavage of a synthetic substrate.[1] These substrates are typically short peptides that mimic the collagenase cleavage site and are labeled with a fluorophore and a quencher molecule.[1] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[1] Upon cleavage by a collagenase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1] These assays are highly amenable to high-throughput screening and provide real-time kinetic data.[8]
Quantitative Data Comparison
The selection of an appropriate assay often depends on specific experimental requirements such as sensitivity, throughput, and the need for quantitative data. The following table summarizes the key performance characteristics of zymography and fluorogenic assays for detecting collagenase activity.
| Feature | Zymography | Fluorogenic Assays |
| Principle | SDS-PAGE with substrate-impregnated gel | Cleavage of a FRET-based synthetic peptide |
| Detection | Clear bands on a stained gel | Increase in fluorescence intensity |
| Sensitivity | High; can detect as little as 1 ng of collagenase.[3][4][6] | High; dependent on the substrate and enzyme |
| Quantification | Semi-quantitative; can be quantitative with image analysis software.[3][8] | Quantitative; allows for kinetic measurements |
| Throughput | Low to medium | High; suitable for 96-well or 384-well plates |
| Proenzyme vs. Active Form | Can distinguish between pro- and active forms based on molecular weight.[4][7] | Typically measures total collagenase activity |
| Specificity | Dependent on the substrate in the gel; can detect a range of collagenases.[9] | Dependent on the peptide sequence of the substrate |
| Time to Result | Longer (typically >24 hours) | Shorter (typically 1-3 hours).[10] |
| Cost | Generally lower cost per sample.[4] | Can be higher, especially with commercial kits |
Experimental Protocols
Collagen Zymography Protocol
This protocol is an improved method for evaluating the activities of MMP-1, MMP-8, and MMP-13.[6]
1. Gel Preparation:
- Prepare a 10% SDS-polyacrylamide resolving gel containing 0.3 mg/mL of type I collagen.
- Overlay with a 4% stacking gel.
2. Sample Preparation and Electrophoresis:
- Mix protein samples with non-reducing sample buffer. Do not heat the samples.
- Load samples onto the gel and perform electrophoresis at 4°C.
3. Enzyme Renaturation:
- After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in distilled water) at room temperature with gentle agitation to remove SDS.
4. Enzyme Reaction:
- Incubate the gel in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 0.2 M NaCl, and 1 µM ZnCl2) at 37°C for 18-24 hours.
5. Staining and Visualization:
- Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
- Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. These clear bands indicate areas of collagen degradation.
6. Analysis:
- The gel can be photographed or scanned. The area of the cleared bands can be quantified using densitometry software.
Fluorogenic Collagenase Assay Protocol
This is a general protocol for a microplate-based fluorogenic assay.[1]
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35).
- Reconstitute the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in the assay buffer. Protect from light.
- Prepare a collagenase standard curve by performing serial dilutions of a known concentration of purified collagenase in the assay buffer.
2. Assay Procedure:
- Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.
- Add 20 µL of the collagenase standards or unknown samples to the appropriate wells.
- Include a negative control with only assay buffer and substrate.
- Initiate the reaction by adding 30 µL of the substrate working solution to all wells. The final volume should be 100 µL.
3. Incubation and Measurement:
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., Ex/Em = 340/440 nm or 490/520 nm).[1][2]
4. Data Analysis:
- Subtract the background fluorescence from the negative control wells.
- Determine the rate of substrate cleavage (RFU/min) for each sample.
- Generate a standard curve by plotting the reaction rate against the concentration of the collagenase standards.
- Calculate the collagenase activity in the unknown samples by interpolating their reaction rates from the standard curve.
Methodology Visualizations
The following diagrams illustrate the workflows for zymography and fluorogenic assays.
Caption: Workflow for detecting collagenase activity using zymography.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Enzymatic Activity of Matrix Metalloproteinase (MMP) by Collagen Zymography in Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of fluorometric and zymographic methods as activity assays for stromelysins and gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
A Comparative Guide to Measuring Fibroblast Activation Protein: Suc-GPLGP-AMC Enzymatic Assay versus ELISA
For researchers, scientists, and professionals in drug development, the accurate measurement of Fibroblast Activation Protein (FAP) is crucial for advancing research in oncology, fibrosis, and inflammatory diseases. FAP, a cell-surface serine protease, is a promising biomarker and therapeutic target due to its limited expression in healthy tissues and significant upregulation in the tumor microenvironment and sites of tissue remodeling.
This guide provides a comprehensive comparison of two common methods for quantifying FAP: the fluorogenic enzymatic activity assay using the substrate Suc-GPLGP-AMC and the enzyme-linked immunosorbent assay (ELISA). We will delve into the principles of each technique, present their respective methodologies, and discuss their advantages and limitations to help you select the most appropriate assay for your research needs.
Principles of Detection: Activity vs. Concentration
The fundamental difference between the this compound assay and an ELISA lies in what they measure. The this compound assay quantifies the enzymatic activity of FAP, while the ELISA measures the total concentration of the FAP protein.
The This compound assay is a fluorometric method that utilizes a synthetic peptide substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound). FAP, along with other prolyl endopeptidases, can cleave this substrate at the C-terminal side of the proline residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC release, measured by a fluorometer, is directly proportional to the enzymatic activity of FAP in the sample.
In contrast, a sandwich ELISA for FAP quantifies the amount of FAP protein present in a sample. In this immunoassay, a capture antibody specific for FAP is coated onto the wells of a microplate. The sample is added, and any FAP present binds to the capture antibody. A second, detection antibody (also specific for FAP but binding to a different epitope) is then added, forming a "sandwich" with the FAP protein. This detection antibody is typically biotinylated, allowing for the subsequent binding of a streptavidin-enzyme conjugate (like horseradish peroxidase - HRP). Finally, a substrate for the enzyme is added, producing a colorimetric signal that is proportional to the concentration of FAP in the sample.
Comparison of Assay Characteristics
| Feature | This compound Enzymatic Assay | FAP Sandwich ELISA |
| Parameter Measured | Enzymatic Activity | Protein Concentration |
| Principle | Fluorometric measurement of cleaved substrate | Colorimetric immuno-detection of the protein |
| Sample Types | Cell lysates, tissue homogenates, plasma, serum | Cell culture supernatants, plasma, serum, tissue homogenates |
| Specificity | Substrate can be cleaved by other prolyl endopeptidases | High specificity for FAP protein due to antibody use |
| Throughput | High, amenable to 96-well and 384-well formats | High, typically in 96-well format |
| Instrumentation | Fluorometer (plate reader) | Absorbance microplate reader |
| Key Advantage | Measures biologically active FAP | High specificity and sensitivity for FAP protein |
| Key Limitation | Potential for cross-reactivity with other proteases | Does not provide information on enzymatic activity |
Interpreting the Results: A Note on Cross-Validation
An important consideration for researchers is that the results from an enzymatic activity assay and an ELISA may not always directly correlate. A sample could have a high concentration of FAP protein (as detected by ELISA) but low enzymatic activity, possibly due to the presence of endogenous inhibitors or post-translational modifications that render the enzyme inactive. Conversely, a sample might exhibit high FAP activity with a seemingly lower protein concentration if the enzyme is highly active.
Currently, there is a lack of publicly available studies that directly compare the results of the this compound assay with a FAP ELISA on the same samples. One study has suggested that circulating FAP and tissue FAP expression provide complementary, rather than interchangeable, information[1]. Therefore, the choice of assay should be guided by the specific biological question being addressed. If the focus is on the functional consequences of FAP expression, an activity assay is more appropriate. If the goal is to quantify the total amount of FAP protein as a biomarker, an ELISA would be the preferred method.
Experimental Protocols
This compound Enzymatic Activity Assay Protocol (Generalized)
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a standard curve using free AMC.
-
-
Sample Preparation :
-
Prepare cell lysates or tissue homogenates in a non-denaturing lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the samples.
-
-
Assay Procedure :
-
Add a standardized amount of protein from each sample to the wells of a black 96-well plate.
-
Add the assay buffer to bring the volume to the desired level.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm at multiple time points.
-
-
Data Analysis :
-
Calculate the rate of AMC release (fluorescence units per minute).
-
Use the AMC standard curve to convert the rate of fluorescence increase into molar amounts of cleaved substrate per unit time per milligram of protein.
-
FAP Sandwich ELISA Protocol (Generalized)
-
Plate Preparation :
-
A 96-well microplate is pre-coated with a capture antibody specific for human FAP.
-
-
Assay Procedure :
-
Add standards and samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours at room temperature) to allow FAP to bind to the immobilized antibody.
-
Wash the wells multiple times with a wash buffer to remove unbound substances.
-
Add a biotinylated detection antibody specific for human FAP to each well. Incubate (e.g., 1 hour at room temperature).
-
Wash the wells to remove unbound detection antibody.
-
Add a streptavidin-HRP conjugate to each well. Incubate (e.g., 45 minutes at room temperature).
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add a TMB substrate solution to each well. Incubate in the dark (e.g., 30 minutes at room temperature), allowing for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of FAP in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Methodologies
Figure 1. Experimental workflows for the this compound activity assay and the FAP sandwich ELISA.
FAP in Biological Context: Signaling Pathways
FAP is implicated in various signaling pathways that promote tumor growth and invasion. Understanding these pathways provides context for the importance of accurately measuring FAP. One such pathway involves FAP's role in activating STAT3 signaling, which in turn upregulates the expression of CCL2, a chemokine that recruits immunosuppressive cells to the tumor microenvironment.
Figure 2. Simplified FAP-mediated STAT3-CCL2 signaling pathway in cancer-associated fibroblasts.
Conclusion
Both the this compound enzymatic assay and the FAP ELISA are valuable tools for researchers studying the role of Fibroblast Activation Protein in health and disease. The choice between these two methods should be driven by the specific research question. The enzymatic assay provides a measure of FAP's biological activity, which is crucial for functional studies, while the ELISA offers a highly specific and sensitive quantification of the total FAP protein, making it well-suited for biomarker discovery and validation. Given the potential for divergence between enzymatic activity and protein concentration, employing both assays in parallel could provide a more comprehensive understanding of FAP's role in a given biological system.
References
A Comparative Guide to Alternative Fluorogenic Substrates for Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorogenic substrates for assessing the enzymatic activity of Fibroblast Activation Protein (FAP), a serine protease implicated in various diseases, including cancer and fibrosis. This document summarizes key performance data, details experimental methodologies, and visualizes essential workflows to aid in the selection of the most appropriate substrate for your research needs.
Introduction to FAP and Fluorogenic Substrates
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its expression is highly upregulated in the stroma of many epithelial cancers and in areas of tissue remodeling, making it a compelling target for diagnostics and therapeutics.
Fluorogenic substrates are essential tools for studying FAP's enzymatic activity. These molecules consist of a peptide sequence recognized by FAP, linked to a fluorophore. In their intact state, the fluorescence is quenched. Upon cleavage by FAP, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to FAP activity.
Comparative Analysis of Fluorogenic Substrates
The selection of a suitable fluorogenic substrate is critical for obtaining accurate and reproducible data in FAP activity assays. Key performance indicators include high catalytic efficiency (kcat/KM) and selectivity over related proteases, such as Prolyl Oligopeptidase (PREP).
Below is a summary of the kinetic parameters for several FAP substrates. The data for the UAMC1110-derived substrates and Z-Gly-Pro-AMC are adapted from De Decker et al., 2019.[1]
| Substrate ID | Structure | Reporter Group | FAP kcat (s⁻¹) | FAP KM (µM) | FAP kcat/KM (s⁻¹M⁻¹) | PREP kcat/KM (s⁻¹M⁻¹) | Selectivity Index (FAP/PREP) |
| 6b | Quinolinoyl-Gly-Pro-(4,4-difluoro)pyrrolidine-amide-AMC | AMC | 1.8 ± 0.1 | 1.8 ± 0.2 | 1.0 x 10⁶ | 3.1 x 10⁴ | 32 |
| 6c | Quinolinoyl-D-Ala-Pro-(4,4-difluoro)pyrrolidine-amide-AMC | AMC | 0.22 ± 0.01 | 2.1 ± 0.2 | 1.0 x 10⁵ | Not Processed | >100 |
| 6e | Quinolinoyl-Gly-Pro-(4,4-difluoro)pyrrolidine-amide-pNA | pNA | 2.1 ± 0.1 | 2.9 ± 0.3 | 7.2 x 10⁵ | 2.8 x 10⁴ | 26 |
| Z-Gly-Pro-AMC | Z-Gly-Pro-AMC | AMC | 0.045 ± 0.002 | 11.8 ± 1.1 | 3.8 x 10³ | 1.3 x 10⁵ | 0.03 |
| Ac-GPGP-2SBPO | Ac-Gly-Pro-Gly-Pro-2SBPO | 2SBPO | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ala-Pro-AMC | Ala-Pro-AMC | AMC | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
General Protocol for Determining Kinetic Parameters of FAP Substrates
This protocol is adapted from the methodology described by De Decker et al., 2019, and can be used to determine the Michaelis-Menten constant (KM) and catalytic rate (kcat) for novel FAP substrates.[1]
Materials:
-
Recombinant human FAP and PREP enzymes
-
Fluorogenic or chromogenic substrate candidates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
96-well black, flat-bottom microplates (for fluorogenic assays) or clear, flat-bottom microplates (for chromogenic assays)
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in assay buffer at various concentrations (typically ranging from 0.1 to 10 times the expected KM).
-
Prepare a working solution of the FAP or PREP enzyme in assay buffer.
-
-
Enzymatic Reaction:
-
Add a fixed amount of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate solution to the wells.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the increase in fluorescence or absorbance over time (kinetic mode). For AMC-based substrates, typical excitation and emission wavelengths are 380 nm and 460 nm, respectively.
-
Record data points at regular intervals (e.g., every minute) for a duration sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the progress curve (fluorescence/absorbance vs. time).
-
Convert the rate from arbitrary units to molar concentration of product per unit time using a standard curve of the free fluorophore or chromophore.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
The catalytic efficiency is then calculated as the ratio kcat/KM.
-
Standard Operating Procedure for FAP Activity Assay using Z-Gly-Pro-AMC
This protocol is a generalized procedure based on commercially available kits and literature.[2][5]
Materials:
-
Recombinant human FAP
-
Z-Gly-Pro-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[5]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the diluted FAP enzyme solution.
-
Include a substrate blank control containing 50 µL of Assay Buffer instead of the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Analysis:
-
Determine the rate of increase in fluorescence (RFU/min).
-
Subtract the rate of the substrate blank from the rates of the enzyme-containing wells.
-
The specific activity can be calculated by converting the RFU/min to pmol/min/µg of enzyme using a standard curve of free AMC.[5]
-
Visualizations
Mechanism of Fluorogenic Substrate Cleavage
The following diagram illustrates the fundamental principle of how fluorogenic substrates are utilized to measure FAP activity.
References
A Critical Comparison: The Inherent Limitations of Synthetic Peptide Substrates in Collagenase Research
For researchers, scientists, and drug development professionals, the accurate measurement of collagenase activity is paramount. While synthetic peptide substrates offer convenience and high-throughput screening capabilities, their inherent limitations can lead to misleading results and a flawed understanding of true collagenolytic activity. This guide provides a detailed comparison of synthetic versus natural collagen substrates, supported by experimental data and protocols, to aid in the selection of the most appropriate assay for your research needs.
The fundamental role of collagenases in both physiological and pathological processes, from tissue remodeling to cancer metastasis, necessitates robust and reliable methods for their study. The choice of substrate in a collagenase assay is a critical determinant of the validity and biological relevance of the experimental outcome. This guide will explore the significant drawbacks of synthetic peptides and highlight the advantages of using natural collagen substrates.
The Core Discrepancy: Structure and Specificity
Native collagen possesses a complex, triple-helical structure that is essential for its biological function and recognition by collagenases.[1][2] Synthetic peptides, by their very nature, are short-chain amino acid sequences that fail to replicate this intricate three-dimensional conformation.[1][3] This fundamental structural difference is the primary source of the limitations associated with their use in collagenase research.
Bacterial collagenases, for instance, exhibit broader substrate specificity compared to vertebrate collagenases and can cleave at multiple sites within the collagen triple helix.[4] Different isoforms of bacterial collagenases, such as those from Clostridium histolyticum, show varied preferences for synthetic peptides versus native collagen.[4][5] Some may exhibit high activity on a short synthetic peptide like N-[3-(2-Furyl)acryloyl)]-Leu-Gly-Pro-Ala (FALGPA), while having lower activity on intact collagen, and vice-versa.[5][6] This discrepancy can lead to an inaccurate assessment of a specific collagenase's true digestive capabilities on its natural substrate.
Beyond Simple Cleavage: Measuring True Collagenolytic Activity
A significant pitfall of many synthetic substrates is that they measure general peptidase activity rather than true collagenolytic activity. The latter involves the specific recognition and cleavage of the triple-helical collagen molecule.[7] Assays based on the hydrolysis of a simple peptide bond may not reflect the enzyme's ability to degrade the complex, cross-linked structure of native collagen fibrils.[8] This is particularly crucial when studying the efficacy of collagenase inhibitors, as their potency can be significantly influenced by the substrate used.[9]
Furthermore, the use of crude enzyme preparations or complex biological samples introduces the risk of off-target cleavage of synthetic substrates by other present proteases, leading to an overestimation of collagenase activity.
Comparative Data: Synthetic vs. Natural Collagen Substrates
The following table summarizes the key differences in performance between synthetic and natural collagen substrates based on experimental findings.
| Feature | Synthetic Peptide Substrates (e.g., FALGPA) | Natural Collagen Substrates (e.g., Bovine Achilles Tendon Collagen) |
| Structural Mimicry | Poor; linear peptides lacking triple-helical structure.[1] | Excellent; retains the native triple-helical and fibrillar structure.[2] |
| Substrate Specificity | Can be misleading; activity varies between collagenase isoforms.[4][5] | High; reflects the enzyme's natural target and biological activity.[10] |
| Measurement | Often measures general peptidase activity.[7] | Measures true collagenolytic activity (cleavage of the triple helix).[8] |
| Risk of Off-Target Effects | High; susceptible to cleavage by other proteases. | Low; highly specific for collagenases. |
| Inhibitor Screening | Can result in inaccurate IC50 values.[9] | Provides more biologically relevant inhibitor potency data. |
| Kinetic Parameters | Turnover rates (kcat/Km) can be significantly different from natural substrates.[11] | Reflects the true enzymatic efficiency on the physiological substrate. |
Experimental Protocols
To illustrate the practical differences in assaying collagenase activity, detailed methodologies for both a synthetic peptide-based assay and a natural collagen-based assay are provided below.
Protocol 1: Collagenase Activity Assay Using a Synthetic Peptide Substrate (FALGPA)
This protocol is adapted from commercially available colorimetric assay kits.[12]
Materials:
-
Collagenase sample (e.g., purified from Clostridium histolyticum)
-
Collagenase Assay Buffer (e.g., 50 mM TES buffer, pH 7.4 with 0.36 mM CaCl2)
-
FALGPA (N-[3-(2-Furyl)acryloyl)]-Leu-Gly-Pro-Ala) substrate solution
-
Microplate reader capable of measuring absorbance at 345 nm
Procedure:
-
Prepare collagenase samples and a positive control in Collagenase Assay Buffer.
-
Prepare a reaction mix containing the FALGPA substrate in Collagenase Assay Buffer.
-
Add the reaction mix to each well of a microplate.
-
Add the collagenase samples to the respective wells to initiate the reaction.
-
Immediately measure the absorbance at 345 nm in kinetic mode at 37°C for at least 5-15 minutes.
-
Calculate the collagenase activity based on the rate of change in absorbance.
Protocol 2: Collagenase Activity Assay Using Natural Collagen Substrate
This protocol is a modification of the procedure described by Mandl et al. (1953).[7]
Materials:
-
Collagenase sample
-
0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5
-
Native collagen (e.g., bovine Achilles tendon collagen)
-
Ninhydrin reagent
-
L-leucine standard solutions
-
Spectrophotometer
Procedure:
-
Weigh 25 mg of native collagen into test tubes.
-
Add 5.0 ml of 0.05 M TES buffer to each tube and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding a known amount of the collagenase sample to the tubes. Include blanks with no enzyme.
-
Incubate for 5 hours at 37°C.
-
Stop the reaction and determine the extent of collagen breakdown by measuring the liberated amino acids using the ninhydrin colorimetric method.
-
Read the absorbance at 600 nm.
-
Calculate the collagenase activity by comparing the absorbance to a standard curve prepared with L-leucine. One unit is defined as one micromole of L-leucine equivalents liberated from collagen in 5 hours.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical relationship between substrate choice and experimental outcome, the following diagrams are provided.
Caption: Workflow of a synthetic peptide-based collagenase assay.
Caption: Workflow of a natural collagen-based collagenase assay.
Caption: The disconnect between synthetic substrate assays and biological reality.
Conclusion and Recommendations
While synthetic peptide substrates offer ease of use and speed, the data they generate can be a poor representation of a collagenase's true biological activity. Their inability to mimic the complex structure of native collagen leads to issues with substrate specificity and the potential for measuring irrelevant peptidase activities. For research that aims to understand the physiological or pathological roles of collagenases, or for the development of clinically relevant inhibitors, the use of natural collagen substrates is strongly recommended. The additional time and effort required for these assays are justified by the generation of more accurate and biologically meaningful data. Researchers should carefully consider the goals of their study and choose a substrate that provides the most relevant and reliable results.
References
- 1. DSpace [repository.upenn.edu]
- 2. Targeting and mimicking collagens via triple helical peptide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Collagenase - Creative Enzymes [creative-enzymes.com]
- 5. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 7. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificity and activation mechanisms of collagenase from human rheumatoid synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
Validating Suc-GPLGP-AMC Assay Data: A Comparative Guide to Inhibitor Controls
For researchers, scientists, and drug development professionals utilizing the Suc-GPLGP-AMC assay, ensuring the specificity and accuracy of enzymatic activity data is paramount. This guide provides a comparative framework for validating assay results through the use of specific inhibitor controls, offering enhanced confidence in the generated data.
The this compound (Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin) assay is a widely used fluorogenic method to measure the activity of certain proteases, most notably prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. The assay relies on the enzymatic cleavage of the this compound substrate, which releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), leading to a quantifiable increase in fluorescence.
However, to unequivocally attribute the observed fluorescence to the specific activity of the target enzyme, the inclusion of inhibitor controls is a critical validation step. Inhibitors are small molecules that bind to the enzyme and reduce its activity. By comparing the assay results in the presence and absence of a known, specific inhibitor, researchers can confirm that the measured signal is indeed a result of the intended enzyme's action and not due to off-target effects or substrate degradation by other proteases present in the sample.
Comparison of Prolyl Endopeptidase Activity With and Without Inhibitor Controls
The following table summarizes the expected outcomes when performing the this compound assay with and without a specific prolyl endopeptidase inhibitor. This comparison highlights the importance of inhibitor controls in data validation.
| Condition | Expected Prolyl Endopeptidase Activity (Fluorescence) | Interpretation |
| No Inhibitor (Control) | High | Represents the total enzymatic activity capable of cleaving the this compound substrate in the sample. |
| With Specific Inhibitor | Significantly Reduced to Near-Baseline | Confirms that the measured fluorescence is primarily due to the activity of the target prolyl endopeptidase. The residual, low-level fluorescence, if any, may represent non-specific substrate degradation or background signal. |
| With Non-Specific Compound | No Significant Change | Demonstrates the specificity of the inhibitor and rules out non-specific inhibitory effects of other compounds in the assay. |
Key Prolyl Endopeptidase Inhibitors for Assay Validation
Several potent and specific inhibitors of prolyl endopeptidase are available for validating this compound assay data. The choice of inhibitor may depend on the specific experimental context and desired potency.
| Inhibitor | Type | Potency (IC50 / Ki) | Key Characteristics |
| Z-Pro-prolinal | Reversible, Covalent | IC50: 0.4 nM, Ki: 5 nM[1][2] | A highly potent and specific inhibitor of prolyl endopeptidase.[1][2] |
| JTP-4819 | Non-covalent | IC50: ~0.83 nM[3] | A potent and specific inhibitor that has been investigated for its cognitive-enhancing effects.[3] |
| KYP-2047 | Non-covalent | Ki: 0.023 nM[4] | An extremely potent and brain-penetrant prolyl oligopeptidase inhibitor.[4] |
| Baicalin | Natural Product | Dose-dependent inhibition[5] | A flavonoid isolated from Scutellaria baicalensis that acts as a prolyl oligopeptidase inhibitor.[5] |
| Pramiracetam | Racetam | Inhibition in the µM range[2] | A nootropic compound that also exhibits inhibitory activity against prolyl endopeptidase.[2][6] |
Experimental Protocol for Assay Validation with an Inhibitor Control
This protocol provides a detailed methodology for validating this compound assay data using a specific prolyl endopeptidase inhibitor, such as Z-Pro-prolinal.
Materials:
-
This compound substrate
-
Prolyl endopeptidase (purified enzyme or biological sample)
-
Specific prolyl endopeptidase inhibitor (e.g., Z-Pro-prolinal)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare a stock solution of the prolyl endopeptidase inhibitor (e.g., Z-Pro-prolinal) in DMSO. The concentration should be significantly higher than the final desired concentration in the assay to allow for dilution.
-
Prepare working solutions of the substrate and inhibitor by diluting the stock solutions in Assay Buffer to the desired final concentrations. It is recommended to perform a dose-response curve for the inhibitor to determine its IC50 value in your specific assay conditions.
-
-
Assay Setup:
-
Design the plate layout to include the following controls in triplicate:
-
No Enzyme Control: Assay Buffer + Substrate (to measure background fluorescence).
-
No Inhibitor Control (Positive Control): Enzyme + Substrate (to measure total enzyme activity).
-
Inhibitor Control: Enzyme + Inhibitor + Substrate (to measure inhibited enzyme activity).
-
Vehicle Control: Enzyme + DMSO (at the same final concentration as the inhibitor solvent) + Substrate (to control for any effects of the solvent).
-
-
-
Pre-incubation with Inhibitor:
-
To the wells designated for the "Inhibitor Control," add the enzyme and the inhibitor solution.
-
To the "No Inhibitor Control" and "Vehicle Control" wells, add the enzyme and an equivalent volume of Assay Buffer or vehicle (DMSO), respectively.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the this compound substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Calculate the rate of the enzymatic reaction (change in fluorescence over time) for each condition.
-
Compare the reaction rates of the "No Inhibitor Control" and the "Inhibitor Control." A significant reduction in the reaction rate in the presence of the specific inhibitor validates that the measured activity is attributable to prolyl endopeptidase.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibitor Control / Rate of No Inhibitor Control)] * 100
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the this compound assay validation experiment using an inhibitor control.
Caption: Workflow for this compound assay validation with an inhibitor.
Signaling Pathway of Prolyl Endopeptidase Inhibition
The following diagram illustrates the basic mechanism of prolyl endopeptidase and its inhibition.
Caption: Mechanism of prolyl endopeptidase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Baicalin, a prodrug able to reach the CNS, is a prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Suc-GPLGP-AMC for FAP Compared to PREP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount for accurate assay development and inhibitor screening. This guide provides a detailed comparison of the enzymatic activity of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) towards the fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC).
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters for FAP and PREP with various fluorogenic substrates. Due to the lack of published data for this compound, parameters for structurally similar substrates are presented to infer the potential specificity. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| FAP | Ala-Pro-AMC | Data not available | Data not available | Data not available | [1] |
| PREP | Abz-RPPGFSPFRQ-EDDnp | 0.74 | Data not available | Data not available | [2] |
| PREP | Abz-FPQ-EDDnp | 0.65 | Data not available | Data not available | [2] |
It is important to note that the Km values for PREP are with different quenched fluorescent substrates and not an AMC-based substrate, which may influence the direct comparison.
Experimental Protocols
Accurate measurement of FAP and PREP activity requires optimized assay conditions. Below are detailed protocols for enzymatic assays using fluorogenic substrates, based on established methodologies.
FAP Activity Assay
This protocol is adapted from commercially available FAP fluorogenic assay kits and general enzymatic assay principles.
Materials:
-
FAP Assay Buffer: 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA.[2]
-
Recombinant Human FAP: Purified enzyme.
-
Fluorogenic Substrate: this compound (or a similar substrate like Ala-Pro-AMC), 10 mM stock in DMSO.[1]
-
96-well black microplate.
-
Fluorescent microplate reader.
Procedure:
-
Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution to the desired final concentration (e.g., 100 µM) in FAP Assay Buffer.
-
Prepare Enzyme Solution: Thaw recombinant FAP on ice. Dilute the enzyme to the desired concentration (e.g., 25 ng/µl) in FAP Assay Buffer. Keep the diluted enzyme on ice.[1]
-
Assay Reaction:
-
Add 50 µL of the diluted FAP enzyme solution to the wells of the 96-well black microplate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Include control wells:
-
Blank: 50 µL of FAP Assay Buffer and 50 µL of substrate working solution.
-
Negative Control: 50 µL of a solution containing a known FAP inhibitor and 50 µL of substrate working solution.
-
-
-
Measurement: Immediately place the plate in a fluorescent microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[1][3] Record the fluorescence every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve. The specific activity can be determined using a standard curve of the free fluorophore (AMC).
PREP Activity Assay
This protocol is based on general procedures for PREP activity measurement with fluorogenic substrates.
Materials:
-
PREP Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.5.
-
Recombinant Human PREP: Purified enzyme.
-
Fluorogenic Substrate: this compound, 10 mM stock in DMSO.
-
96-well black microplate.
-
Fluorescent microplate reader.
Procedure:
-
Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution to the desired final concentration in PREP Assay Buffer.
-
Prepare Enzyme Solution: Thaw recombinant PREP on ice. Dilute the enzyme to the desired concentration in PREP Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted PREP enzyme solution to the wells of the 96-well black microplate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Include appropriate blank and negative controls as described for the FAP assay.
-
-
Measurement: Immediately place the plate in a fluorescent microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[1][3] Record the fluorescence over time.
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve.
Visualizing Pathways and Workflows
Signaling Pathways
FAP and PREP are involved in distinct cellular signaling pathways. Understanding these pathways is crucial for contextualizing their biological roles.
Caption: FAP signaling cascade in the tumor microenvironment.
Caption: PREP's role in neuropeptide and hormone processing.
Experimental Workflow
The following diagram illustrates the general workflow for determining the specificity of this compound for FAP versus PREP.
Caption: Workflow for determining enzyme kinetic parameters.
References
A Head-to-Head Comparison: Suc-GPLGP-AMC Fluorogenic Assay versus Mass Spectrometry for Collagenase Activity Analysis
For researchers, scientists, and drug development professionals engaged in the study of collagen remodeling and the modulation of collagenase activity, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of two prevalent techniques: the Suc-GPLGP-AMC fluorogenic assay and mass spectrometry-based analysis for the quantification of collagenase activity. This comparison is supported by a summary of their respective principles, performance characteristics, and detailed experimental protocols.
The breakdown of collagen, a critical process in both normal physiological tissue remodeling and various pathological conditions such as fibrosis, arthritis, and cancer metastasis, is primarily mediated by a class of enzymes known as collagenases, which are members of the matrix metalloproteinase (MMP) family.[1][2] Accurate measurement of collagenase activity is therefore crucial for understanding disease mechanisms and for the development of therapeutic inhibitors.
The this compound assay is a widely used method that offers a convenient and high-throughput means of assessing collagenase-like peptidase activity. This assay utilizes a synthetic peptide substrate, this compound, which mimics the collagen cleavage site.[3] In contrast, mass spectrometry provides a powerful and highly specific platform for identifying and quantifying the precise peptide fragments generated from the enzymatic cleavage of collagen.[4][5]
Principles of Detection
This compound Assay: This method relies on the principle of fluorescence resonance energy transfer (FRET). The peptide substrate contains a fluorophore (7-amino-4-methylcoumarin, AMC) that is quenched by a non-fluorescent group. Upon cleavage of the peptide by a collagenase, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3]
Mass Spectrometry Analysis: This technique directly identifies and quantifies the peptide fragments produced by the action of collagenase on a collagen substrate. Following the enzymatic reaction, the resulting peptides are separated, typically by liquid chromatography (LC), and then ionized and detected by a mass spectrometer (MS). The mass-to-charge ratio of the detected peptides provides a highly specific signature of collagenase activity.[4][5]
Performance Comparison
While a direct, peer-reviewed study providing a quantitative correlation (R² value) between the this compound assay and mass spectrometry for collagenase activity was not identified in the current literature search, a comparison of their performance characteristics can be made based on their underlying principles and data from related studies.
| Feature | This compound Assay | Mass Spectrometry Analysis |
| Principle | Fluorescence Resonance Energy Transfer (FRET) | Direct detection of cleavage products |
| Specificity | Can be susceptible to cleavage by other proteases with similar substrate recognition motifs. | Highly specific, as it identifies unique peptide fragments from collagen. |
| Sensitivity | Generally high, with detection limits in the low nanomolar range. | Very high, capable of detecting femtomole to attomole levels of peptides.[5] |
| Quantitative Accuracy | Provides relative quantification of enzyme activity. Can be calibrated with standards for absolute quantification. | Provides absolute quantification of cleavage products through the use of stable isotope-labeled internal standards.[4][5] |
| Throughput | High-throughput compatible (e.g., 96-well or 384-well plates). | Lower throughput due to the time required for chromatographic separation and data analysis. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample due to reagents and instrument maintenance. |
| Information Provided | Overall enzymatic activity on a synthetic substrate. | Detailed information on cleavage site specificity and the identity of multiple cleavage products. |
Experimental Workflows
To facilitate the implementation of these techniques, the following diagrams illustrate the typical experimental workflows.
Signaling Pathway of Collagenase (MMP) Activation
The activity of collagenases is tightly regulated through complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.
Detailed Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific collagenase and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Collagenase sample (purified enzyme or biological sample)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound substrate in DMSO to make a stock solution (e.g., 10 mM).
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of the collagenase sample in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted collagenase sample to each well of the microplate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include appropriate controls: a blank (Assay Buffer only), a substrate control (substrate in Assay Buffer), and a positive control (known active collagenase).
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Subtract the background fluorescence (from the blank and substrate controls) from the sample readings.
-
Determine the collagenase activity, often expressed as relative fluorescence units per minute (RFU/min).
-
Mass Spectrometry-Based Collagenase Activity Assay Protocol
This protocol outlines a general workflow for LC-MS/MS analysis of collagenase activity. Specific parameters will need to be optimized for the instrument and collagen type used.
Materials:
-
Type I Collagen (or other desired type)
-
Collagenase sample
-
Reaction Buffer (as described above)
-
Quenching solution (e.g., EDTA to chelate Zn²⁺)
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., a high-resolution Orbitrap or triple quadrupole mass spectrometer)
Procedure:
-
Enzymatic Digestion:
-
Incubate a known amount of collagen with the collagenase sample in Reaction Buffer at 37°C for a defined period (e.g., 1-4 hours).
-
Include a control reaction without the collagenase.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for LC-MS/MS:
-
Perform a sample cleanup step, such as SPE, to remove salts and other interfering substances.
-
The sample may require further processing, such as reduction and alkylation, followed by tryptic digestion to generate peptides of a suitable size for MS analysis if a bottom-up proteomics approach is used.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an LC system coupled to a mass spectrometer.
-
Separate the peptides using a suitable chromatographic gradient.
-
Acquire mass spectra in a data-dependent or targeted (e.g., Parallel Reaction Monitoring, PRM) mode to identify and quantify the collagen-derived peptides.
-
-
Data Analysis:
-
Use bioinformatics software to search the acquired MS/MS data against a protein database to identify the collagen peptides.
-
Quantify the abundance of the specific cleavage products in the collagenase-treated sample compared to the control. The use of stable isotope-labeled peptides as internal standards is recommended for accurate quantification.
-
Conclusion
The choice between the this compound assay and mass spectrometry for measuring collagenase activity depends on the specific research question and available resources. The fluorogenic assay is a robust, high-throughput method ideal for screening large numbers of samples or for routine activity measurements. Mass spectrometry, while lower in throughput and more resource-intensive, offers unparalleled specificity and provides detailed information on cleavage sites, making it the gold standard for in-depth mechanistic studies and for the definitive identification of collagenase activity in complex biological samples. For many research endeavors, a combination of both approaches may be most effective, using the fluorogenic assay for initial screening and mass spectrometry for validation and detailed characterization of hits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of in vivo Matrix Metalloproteinase Activity using Microdialysis Sampling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Suc-GPLGP-AMC: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance in the handling and disposal of all laboratory chemicals. For Suc-GPLGP-AMC (Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin), a fluorogenic peptide substrate, proper disposal is critical to ensure a safe laboratory environment and adhere to regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as chemical waste, with all contaminated materials handled accordingly.[1]
Core Principle: Handle as Hazardous Chemical Waste
Given that the full toxicological and ecological properties of this compound are not extensively documented, a cautious approach is necessary.[1] The fundamental rule is to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. As a general best practice, this compound and any materials that have come into contact with it should never be discharged down the drain or discarded in regular trash.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment. The safety data sheet for 7-Amino-4-methylcoumarin (AMC), the fluorogenic component of the substrate, indicates potential for skin and eye irritation.[2]
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for handling large quantities of solid powder. |
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form. The following procedures outline the correct handling for solid, liquid, and contaminated labware waste streams.
1. Unused Solid (Powder) this compound:
-
Collect the solid powder in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
The label must include the full chemical name: "this compound".
2. This compound Solutions (Aqueous or Solvent-Based):
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.[1]
-
Ensure the container is clearly labeled with the chemical name ("this compound") and the approximate concentration.
-
Crucially, do not mix this waste with incompatible waste streams.[1]
3. Contaminated Laboratory Consumables:
-
Gloves, Pipette Tips, and Paper Towels: Place these items in a designated container or bag for solid chemical waste.[1]
-
Sharps (Needles, Scalpels): Dispose of any contaminated sharps in a designated, puncture-proof sharps container for chemical contamination.[1]
4. Contaminated Glassware (e.g., Vials, Pipettes):
-
A triple-rinse protocol is recommended for the decontamination of reusable glassware.[1]
-
First Rinse: Rinse the glassware with a small volume of a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol). Collect this rinsate in the designated liquid hazardous waste container.[1]
-
Second Rinse: Repeat the rinsing process with the same solvent and again collect the rinsate in the liquid hazardous waste container.[1]
-
Third Rinse: A final rinse with the solvent can be performed, with the rinsate also collected as hazardous waste.
-
-
After this thorough triple-rinsing, the glassware can typically be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures and consulting with your local EHS office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Suc-GPLGP-AMC
Essential Safety and Handling Guide for Suc-GPLGP-AMC
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound, a peptide substrate used for collagenase-like peptidases.[1] The information herein is compiled from safety data sheets of similar AMC-conjugated peptides and should be supplemented with the official Safety Data Sheet (SDS) obtained from your specific supplier. While this compound is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with caution.[2][3]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | A standard laboratory coat is required. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form to avoid dust inhalation. |
This data is synthesized from safety data sheets for similar AMC-conjugated peptides.[3][4]
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Storage:
-
Store at room temperature in the continental US; however, storage conditions may vary in other locations.[1]
-
Always refer to the Certificate of Analysis for specific storage recommendations.[1]
-
Keep the substance away from strong acids/alkalis and strong oxidizing/reducing agents.[3][4]
Handling:
-
Preparation: Ensure adequate ventilation in the handling area. An accessible safety shower and eye wash station are mandatory.[3][4]
-
Weighing and Reconstitution: When handling the powdered form, avoid the formation of dust and aerosols. Use a suitable respirator. For reconstitution, follow the specific protocol for your experiment, dissolving the substrate in an appropriate solvent as recommended by the supplier.
-
Use in Assays: When used as a substrate in enzymatic assays, handle all solutions with care, avoiding direct contact and inhalation.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5]
Emergency First Aid Measures
In the event of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5] |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation occurs, seek medical advice.[2][3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if discomfort persists.[2][3][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3][5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3][4]
Disposal:
-
All waste materials, including contaminated PPE and spill absorbents, must be disposed of in accordance with local, state, and federal regulations.[4][5]
-
Prevent the product and its waste from entering drains, water courses, or the soil.[3][4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
